molecular formula C9H10ClNO B1329478 2-Chloro-N-methyl-N-phenylacetamide CAS No. 2620-05-5

2-Chloro-N-methyl-N-phenylacetamide

Cat. No.: B1329478
CAS No.: 2620-05-5
M. Wt: 183.63 g/mol
InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8283. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOFGWLJEBESHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180833
Record name 2-Chloro-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-05-5
Record name 2-Chloro-N-methyl-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2620-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-methylacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2620-05-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-methyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-methyl-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chloro-N-methylacetanilide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7GFJ4989U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis mechanism, experimental protocols, and relevant quantitative data for the production of 2-Chloro-N-methyl-N-phenylacetamide. This compound is a valuable intermediate in various chemical syntheses. The synthesis is typically approached as a two-stage process, beginning with the preparation of the N-methylaniline precursor, followed by its acylation.

Overall Synthesis Workflow

The logical pathway for synthesizing this compound involves two primary transformations:

  • N-Methylation of Aniline: The synthesis begins with the formation of the secondary amine precursor, N-methylaniline, from a primary aniline.

  • Chloroacetylation: The resulting N-methylaniline is then acylated using chloroacetyl chloride to yield the final tertiary amide product.

The following diagram illustrates this overarching workflow.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acylation Reaction Aniline Aniline NMA N-methylaniline Aniline->NMA N-Methylation (e.g., with Methanol, Dimethyl Sulfate) NMA2 N-methylaniline NMA->NMA2 CAC Chloroacetyl Chloride Product This compound CAC->Product NMA2->Product

Fig. 1: Overall two-stage synthesis workflow.

Stage 1: Synthesis of N-methylaniline (Precursor)

N-methylaniline is a critical precursor for the final product. Various methods have been established for its synthesis from aniline, each with distinct advantages regarding reagents, catalysts, and reaction conditions.

Experimental Protocols for N-methylaniline Synthesis

Method A: Ruthenium-Catalyzed N-Methylation with Methanol This method utilizes methanol as a C1 source in a "borrowing hydrogen" reaction, which is environmentally favorable as the only byproduct is water.[1]

  • Procedure: A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with a Ruthenium catalyst (e.g., 0.5 mol% of a specified Ru complex), the aniline substrate (1.0 mmol), a base (e.g., Cs₂CO₃, 0.50 equiv), and anhydrous methanol (1 mL).[1] The tube is sealed, and the mixture is heated at 140 °C for 12 hours.[1] After cooling, the solvent is removed in vacuo, and the resulting residue is purified by column chromatography on silica gel to yield the N-methylaniline product.[1]

Method B: N-Methylation with Dimethyl Sulfate This is a classical method for N-methylation.

  • Procedure: Dimethyl sulfate is added dropwise to a mixed solution of aniline and water, maintaining the temperature below 10°C.[2] The mixture is stirred for 1 hour. Following this, a 30% sodium hydroxide solution is added dropwise.[2] The resulting mixture separates into an organic upper layer and an aqueous lower layer. The aqueous layer is extracted with benzene. The benzene is recovered from the extract, and the resulting oil is combined with the primary organic phase to obtain a mixture containing N-methylaniline.[2]

Quantitative Data for N-methylaniline Synthesis

The choice of synthetic method for N-methylaniline can significantly impact yield and reaction conditions. The table below summarizes quantitative data from various catalytic systems.

Catalyst/Reagent SystemBaseTemperature (°C)Time (h)Yield (%)Reference
Ruthenium Complex (1a)Cs₂CO₃1401295-97%[1]
Iridium(I) ComplexCs₂CO₃1105>97%[3]
Methanol (Supercritical)None/Base350-High Selectivity[4]
Dimethyl SulfateNaOH<10>1Not specified[2]
Methanol / Copper-Chromium CatalystNone200-250-Not specified[5]

Stage 2: Synthesis of this compound

The core of the synthesis is the acylation of N-methylaniline with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction.[6] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the nitrogen atom in N-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product.

Fig. 2: Mechanism of nucleophilic acyl substitution.
Experimental Protocol

The following protocol is adapted from a documented synthesis of this compound.[7]

  • Reagents & Equipment:

    • N-methylaniline (N-methylbenzenamine)

    • Chloroacetyl chloride

    • Pyridine (Base)

    • Chloroform (Solvent)

    • Round-bottom flask with magnetic stirrer

    • Dropping funnel

    • Ice-water bath

    • Suction filtration apparatus

    • 0.5 M HCl and 0.5 M NaOH solutions for washing

    • Ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask, dissolve N-methylaniline (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) in chloroform (20 ml).[7]

    • Cool the flask in an ice-water bath while stirring.[7]

    • Add a chloroform solution containing chloroacetyl chloride (2.26 g, 0.02 mol) dropwise to the reaction mixture.[7]

    • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3.5 hours.[7]

    • A solid product will precipitate. Separate the solid from the solution via suction filtration.[7]

    • Purify the crude product by washing it successively with water, 0.5 M HCl solution, 0.5 M NaOH solution, and finally with distilled water.[7]

    • Recrystallize the purified solid from an ethanol solution by slow evaporation to obtain colorless block crystals of this compound.[7]

Quantitative Data for Chloroacetylation

Quantitative data for the synthesis of the target molecule and a closely related analogue are presented below.

Amine SubstrateAcylating AgentConditionsYield (%)M.P. (°C)Reference
N-methylanilineChloroacetyl ChlorideAqueous solution, stirring overnight25.80%66-68
N-methylanilineChloroacetyl ChloridePyridine, Chloroform, RT, 3.5hNot specified-
AnilineChloroacetyl ChlorideGlacial Acetic Acid, Sodium Acetate79%136-137[8]
AnilineChloroacetyl ChlorideToluene, 10% NaOH, 0-10°C90%134-136
AnilineChloroacetyl ChlorideDBU, THF, RT, 3-6h75-95%-[9]

References

physicochemical properties of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological relevance of this compound. The information is curated for professionals in research and development.

Core Physicochemical Properties

This compound is a chemical compound with the IUPAC name this compound[1]. It is also known by synonyms such as N-methyl-2-chloroacetanilide and N-chloroacetyl-N-methylaniline[1].

Table 1: Key Physicochemical Identifiers and Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 2620-05-5[1][2][3][4]
Molecular Formula C₉H₁₀ClNO[1][2][3][4]
Molecular Weight 183.63 g/mol [1]
Appearance Crystalline solid, Colourless block crystals[5][6]
Melting Point 66-77 °C[2][3][5]
Boiling Point 263.3 ± 23.0 °C at 760 mmHg[2][3]
pKa (Predicted) 0.36 ± 0.50[4]
InChIKey VUOFGWLJEBESHL-UHFFFAOYSA-N[1]
Canonical SMILES CN(C1=CC=CC=C1)C(=O)CCl[1]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Table 2: Summary of Spectral Data

TechniqueKey Data PointsReference
Mass Spectrometry (GC-MS) [M+] m/z 183 (100%)[1][5]
Infrared (IR) Spectroscopy 1670.41 cm⁻¹ (C=O stretch, 3° amide)3049.56 cm⁻¹ (C-N stretch, 3° amide)785-540 cm⁻¹ (C-Cl stretch)[5]
¹H NMR Spectroscopy Data available, specific shifts depend on solvent and instrument.[1]
¹³C NMR Spectroscopy Data available, specific shifts depend on solvent and instrument.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of N-methylaniline.

Methodology:

  • A solution of N-methylbenzenamine (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) is prepared in chloroform (20 ml)[6].

  • The solution is cooled in an ice-water bath[6].

  • A chloroform solution containing chloroacetyl chloride (2.26 g, 0.02 mol) is added dropwise to the cooled mixture while stirring[6].

  • The reaction mixture is then stirred at room temperature for 3.5 hours[6].

  • The resulting solid product is isolated by suction filtration[6].

  • The crude product is purified by washing sequentially with water, 0.5 M HCl, 0.5 M NaOH, and finally with distilled water[6].

  • Colourless block crystals can be obtained by slow evaporation from an ethanol solution[6].

G Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Purification cluster_product Final Product NMA N-Methylaniline MIX Mix & Cool (Ice Bath) NMA->MIX CAC Chloroacetyl Chloride ADD Dropwise Addition of Chloroacetyl Chloride CAC->ADD PYR Pyridine (Base) PYR->MIX SOL Chloroform (Solvent) SOL->MIX MIX->ADD REACT Stir at Room Temp (3.5 hours) ADD->REACT FIL Suction Filtration REACT->FIL WASH Sequential Washing (H₂O, HCl, NaOH) FIL->WASH CRYST Recrystallization (Ethanol) WASH->CRYST PROD Pure 2-Chloro-N-methyl- N-phenylacetamide CRYST->PROD G General HPLC Analysis Workflow cluster_setup System Setup cluster_analysis Analysis cluster_output Data Output SAMPLE Sample Preparation (Dissolve in Mobile Phase) INJECT Inject Sample SAMPLE->INJECT MP Mobile Phase (Acetonitrile/Water/Acid) SEP Chromatographic Separation MP->SEP COL HPLC Column (e.g., Newcrom R1) COL->SEP INJECT->SEP DETECT Detection (e.g., UV-Vis) SEP->DETECT CHROM Chromatogram DETECT->CHROM QUANT Quantification (Peak Area) CHROM->QUANT G Potential Biological Investigation Pathways cluster_compound Core Compound cluster_activity Screening & Activity cluster_moa Potential Mechanism of Action (MoA) cluster_outcome Physiological Effect COMP 2-Chloro-N-methyl- N-phenylacetamide & Derivatives ANTI_M Antimicrobial Screening (Bacteria, Fungi) COMP->ANTI_M ANTI_I Anti-inflammatory & Analgesic Assays COMP->ANTI_I MEM Disruption of Microbial Cell Membrane/ Metabolism ANTI_M->MEM COX COX Enzyme Inhibition ANTI_I->COX CELL_D Microbial Cell Death MEM->CELL_D INFLAM Reduced Prostaglandin Production (Reduced Inflammation/Pain) COX->INFLAM

References

In-Depth Technical Guide: 2-Chloro-N-methyl-N-phenylacetamide (CAS Number: 2620-05-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-methyl-N-phenylacetamide, a chemical compound with applications in various fields of research and development. This document collates available data on its physicochemical properties, synthesis, analytical methodologies, and biological activities. Detailed experimental protocols, where available, are provided to assist researchers in their work with this compound. Furthermore, this guide elucidates the mechanism of action for the broader class of chloroacetamides, offering insights into the potential biological pathways affected by this compound.

Chemical and Physical Properties

This compound is a substituted acetamide with the chemical formula C₉H₁₀ClNO.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 183.63 g/mol [2]
CAS Number 2620-05-5[3]
Melting Point 66-68 °C[4]
LogP 1.76[5]
Predicted pKa 0.36 ± 0.50[3]
Appearance Crystalline solid[4]
Vapor Pressure 0.0±0.5 mmHg at 25°C[6]

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of N-methylaniline with chloroacetyl chloride.[4]

Experimental Protocol: General Synthesis of N-substituted Chloroacetamides

A common method for the synthesis of N-substituted chloroacetamides involves the following steps:

  • An aqueous solution of the desired amine (in this case, N-methylaniline) is prepared.

  • Chloroacetyl chloride is added dropwise to the amine solution over a period of one hour, with continuous stirring.

  • The reaction mixture is left to stir overnight at room temperature.

  • The resulting mixture is then poured into ice-cold water to precipitate the product.

  • The precipitate is filtered, washed with cold water, and dried.

  • Recrystallization from 95% ethanol can be performed for further purification.[4]

Logical Relationship of Synthesis

G General Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product N_methylaniline N-methylaniline Reaction Reaction in Aqueous Solution with Stirring N_methylaniline->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction Precipitation Precipitation in Ice-Cold Water Reaction->Precipitation Purification Filtration, Washing, and Drying Precipitation->Purification Recrystallization Recrystallization (Optional) Purification->Recrystallization Final_Product This compound Purification->Final_Product Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis

While a detailed, validated protocol for this specific compound is not publicly available, a general reverse-phase HPLC method can be employed:

  • Column: Newcrom R1[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[7]

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is scalable and can be adapted for the isolation of impurities and for pharmacokinetic studies.[7]

Experimental Workflow for HPLC Analysis

G HPLC Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Prepare Sample Solution (e.g., in Mobile Phase) Injection Inject Sample Sample->Injection Separation Separation on Newcrom R1 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: A typical workflow for the analysis of this compound by HPLC.

Spectral Data

The structural characterization of this compound is supported by various spectral data.

Spectral Data TypeKey FeaturesSource(s)
Infrared (IR) Spectroscopy 1670.41 cm⁻¹ (C=O stretch, 3° amide), 3049.56 cm⁻¹ (C-N stretch, 3° amide), 785-540 cm⁻¹ (C-Cl stretch)[4]
Mass Spectrometry (MS) [M+], m/z 183 (100%)[4]
¹H NMR Spectroscopy Data available on PubChem[2]
¹³C NMR Spectroscopy Data available on PubChem[2]

Biological Activity and Mechanism of Action

Chloroacetamides, as a class of compounds, are known for their herbicidal and antimicrobial properties.[4][8] The primary mechanism of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[9]

VLCFAs are essential components of plant cell membranes and are crucial for cell division and expansion.[9] Chloroacetamides are believed to act by covalently binding to the active site cysteine of the condensing enzyme in the VLCFA elongase complex, which is located in the endoplasmic reticulum.[9][10] This irreversible binding inhibits the enzyme, leading to a disruption in VLCFA production, ultimately resulting in the death of susceptible plants.[9]

Some studies also suggest that chloroacetamides can induce oxidative stress by generating reactive oxygen species (ROS), which can trigger apoptosis.[11]

Signaling Pathway of Chloroacetamide Herbicides

G Mechanism of Action of Chloroacetamide Herbicides Chloroacetamide This compound VLCFA_Elongase VLCFA Elongase Complex (Endoplasmic Reticulum) Chloroacetamide->VLCFA_Elongase Inhibits ROS_Production Reactive Oxygen Species (ROS) Production Chloroacetamide->ROS_Production Induces Condensing_Enzyme Condensing Enzyme (VLCFA Synthase) VLCFA_Elongase->Condensing_Enzyme Contains VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Condensing_Enzyme->VLCFA_Synthesis Catalyzes Cell_Membrane Cell Membrane Integrity VLCFA_Synthesis->Cell_Membrane Maintains Plant_Growth Plant Growth Cell_Division Cell Division and Expansion Cell_Membrane->Cell_Division Cell_Division->Plant_Growth Cell_Death Cell Death Plant_Growth->Cell_Death Inhibition leads to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Cell_Death

Caption: The proposed mechanism of action for chloroacetamide herbicides.

Toxicology and Safety

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Data from aggregated GHS information.[2]

Quantitative toxicological data for this compound is limited. However, studies on related phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range.[12][13] For instance, certain N-butyl-2-(chlorophenyl)acetamide derivatives exhibited IC₅₀ values around 1 µM against specific cancer cell lines.[12]

Pharmacokinetics (ADME)

Conclusion

This compound is a compound with established synthetic routes and analytical methods. Its biological activity, particularly as an inhibitor of VLCFA synthesis, makes it and other chloroacetamides subjects of interest in herbicide and potentially antimicrobial development. Further research is warranted to fully characterize its toxicological and pharmacokinetic profiles to better understand its potential applications and safety. This guide serves as a foundational resource for researchers and professionals working with this compound, providing a summary of the current state of knowledge and identifying areas for future investigation.

References

Spectral Analysis of 2-Chloro-N-methyl-N-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-N-methyl-N-phenylacetamide. Below, you will find available spectral data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectral analysis.

Summary of Spectral Data

Mass Spectrometry (MS)

The most definitive publicly available data is from Gas Chromatography-Mass Spectrometry (GC-MS).

PropertyValue
Mass SpectrumGC-MS; Top peaks (m/z): 183, 106, 134[1]

Note: The peak at m/z 183 likely corresponds to the molecular ion [M]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the searched databases. However, based on the structure, the following characteristic signals can be predicted.

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Phenyl (C₆H₅)7.0 - 7.5Multiplet
Methylene (-CH₂Cl)~4.0Singlet
N-Methyl (-NCH₃)~3.3Singlet

Expected ¹³C NMR Data

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Phenyl (C₆H₅)120 - 145
Methylene (-CH₂Cl)40 - 50
N-Methyl (-NCH₃)35 - 45
Infrared (IR) Spectroscopy

A quantitative list of experimental IR absorption peaks for this compound is not available in the searched public databases. A vapor phase IR spectrum is noted to exist.[1] Based on the functional groups present, the following characteristic absorption bands are expected.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Amide) Stretch1630 - 1680
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800
Aromatic C=C Bending1450 - 1600
Aromatic C-H Bending (out of plane)690 - 900

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference peak at 0 ppm.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker WM-300.[1] Standard acquisition parameters are used, although they may be optimized for concentration and desired resolution.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the sample in a volatile solvent.

    • Deposit the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the KBr pellet or salt plate in the sample holder of an FT-IR spectrometer and record the spectrum. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is a suitable method for sample introduction, which separates the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample is ionized, typically using Electron Ionization (EI). This process involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion [M]⁺.

  • Fragmentation: The high energy of electron ionization often causes the molecular ion to fragment into smaller, charged species.

  • Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound and the logical relationships between the different spectral techniques.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Chloro-N- methyl-N-phenylacetamide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Groups (Vibrational Frequencies) IR->IR_Data MS_Data Molecular Weight & Formula (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis and Structure Elucidation.

References

solubility of 2-Chloro-N-methyl-N-phenylacetamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-Chloro-N-methyl-N-phenylacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific compound in public literature, this document extrapolates information from structurally similar compounds, namely N-substituted acetamides and chloroacetamides. The guide details the theoretical principles governing its solubility in organic solvents, presents available solubility data for analogous compounds in tabular format, and outlines a general experimental protocol for solubility determination. Furthermore, this document includes visualizations of the experimental workflow and the key factors influencing solubility to aid in the understanding of researchers, scientists, and professionals in drug development.

Introduction

This compound is a substituted amide with potential applications in organic synthesis and as an intermediate in the manufacturing of various active pharmaceutical ingredients. Its solubility in different organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. Understanding the solubility behavior is essential for designing efficient and scalable chemical processes. This guide aims to provide a foundational understanding of the factors that influence the solubility of this compound and to offer practical guidance for its handling and use in a laboratory setting.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key factors influencing its solubility include:

  • Solute-Solvent Interactions: The presence of a polar amide group and a halogen atom in the molecule allows for dipole-dipole interactions and potentially weak hydrogen bonding with protic solvents. The aromatic phenyl group contributes to van der Waals forces and can interact favorably with aromatic or non-polar solvents.

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the organic solvent play a crucial role. Polar aprotic solvents are generally good solvents for amides, while non-polar solvents may exhibit lower solubility.

  • Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.

  • Crystalline Structure: The lattice energy of the solid solute must be overcome by the solvation energy for dissolution to occur. A more stable crystal lattice will result in lower solubility.

cluster_Solute This compound cluster_Solvent Organic Solvent cluster_External External Factors Solute Molecular Structure (Polar Amide, Phenyl Group, Chlorine) Solubility Solubility Solute->Solubility Intermolecular Forces Solvent Properties (Polarity, H-bonding, Size) Solvent->Solubility Solvation Energy Temperature Temperature Temperature->Solubility Thermodynamic Effect

Caption: Factors influencing the solubility of this compound.

Solubility Data of Structurally Related Compounds

Table 1: Solubility of Acetanilide in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x10^3)
Methanol235.8
Ethanol178.2
1-Propanol125.1
2-Propanol98.5
Acetone315.4
Ethyl Acetate150.7
Toluene25.3
Heptane0.8

Table 2: Solubility of 2-Chloroacetanilide in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x10^3)
Methanol180.2
Ethanol135.6
Acetone250.1
Ethyl Acetate110.9
Toluene18.7

Note: The data presented above is compiled from various scientific sources and should be used as a general guide. Actual solubility may vary based on experimental conditions.

Experimental Protocol for Solubility Determination

The following section outlines a general and widely used method for the experimental determination of the solubility of a solid compound in an organic solvent.

Isothermal Saturation Method

This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Thermostatic water bath or shaker

  • Analytical balance

  • Vials or flasks with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation is reached. The shaking ensures good mixing and facilitates the dissolution process.

  • Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for a few hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

  • Dilution and Analysis: Record the mass of the filtered solution and then dilute it to a known volume with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility of the compound in the solvent in terms of mass per volume (e.g., g/L) or mole fraction based on the measured concentration and the mass of the solvent.

A 1. Sample Preparation (Excess solute in solvent) B 2. Equilibration (Thermostatic shaker) A->B C 3. Phase Separation (Settling of excess solid) B->C D 4. Sample Withdrawal & Filtration (Syringe filtration) C->D E 5. Dilution & Analysis (HPLC or UV-Vis) D->E F 6. Solubility Calculation E->F

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-methyl-N-phenylacetamide, a key intermediate in various chemical and pharmaceutical applications. The document details the primary starting materials, reaction pathways, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Core Synthetic Pathway: Acylation of N-Methylaniline

The most prevalent and direct method for the synthesis of this compound involves the nucleophilic acyl substitution of N-methylaniline with chloroacetyl chloride. In this reaction, the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the target amide. A base is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.

Synthesis_Pathway cluster_reactants Starting Materials N_Methylaniline N-Methylaniline Reaction + N_Methylaniline->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Product This compound Byproduct HCl Reaction->Product Acylation Reaction->Byproduct

Caption: Primary synthetic route for this compound.

Starting Materials and Reaction Conditions

The selection of starting materials and the optimization of reaction conditions are critical for achieving high yields and purity of the final product. The following table summarizes various experimental conditions reported for the synthesis of this compound and analogous structures.

Starting AmineAcylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-methylanilineChloroacetyl chloridePyridineChloroformIce-bath, then RT3.5Not specified[1]
N-methylanilineChloroacetyl chlorideNot specifiedNot specifiedNot specifiedOvernight25.80[2]
N-methylphenethylamineChloroacetyl chlorideTriethylamineTetrahydrofuranIce-bath, then RT686.6[3]
AnilineChloroacetyl chloride10% NaOHToluene0-10, then RT1.7590.0[4]
AnilineChloroacetyl chlorideSodium acetateGlacial acetic acidNot specified179[5]
N-phenyl-1,2-benzenediamineChloroacetyl chlorideTriethylamineChloroform-5 to 200.560.0[6]
AnilineChloroacetyl chlorideDBUTHF0-5, then RT385-95[7]

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the acylation of N-methylaniline with chloroacetyl chloride in the presence of a base.

Materials:

  • N-methylaniline (N-methylbenzenamine)

  • Chloroacetyl chloride

  • Pyridine (or other suitable base like triethylamine)

  • Chloroform (or other suitable anhydrous solvent)

  • 0.5 M HCl (for washing)

  • 0.5 M NaOH (for washing)

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous chloroform. Cool the solution in an ice-water bath with continuous stirring.[1]

  • Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.0 eq) in chloroform dropwise to the cooled amine solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10°C during the addition.[1][4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 3.5 hours.[1]

  • Work-up:

    • Filter the reaction mixture by suction filtration to separate the precipitated product.

    • Wash the solid product successively with water, 0.5 M HCl, and 0.5 M NaOH to remove unreacted starting materials and impurities.[1]

    • Finally, wash the product with distilled water until the washings are neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to obtain colorless crystals.[1][2]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Alternative Synthetic Route

Alternative_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Methylation p_Nitroaniline p-Nitroaniline Reaction1 + p_Nitroaniline->Reaction1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction1 Intermediate 2-Chloro-N-(4-nitrophenyl)acetamide Reaction2 + Intermediate->Reaction2 Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Reaction2 Product 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide Reaction1->Intermediate Reaction2->Product

Caption: Two-step alternative synthesis of a related N-methyl chloroacetamide.

This alternative route offers flexibility in substrate scope but involves an additional synthetic step, which may impact the overall yield and process efficiency. The choice of synthetic strategy will depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.

References

2-Chloro-N-methyl-N-phenylacetamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of 2-Chloro-N-methyl-N-phenylacetamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

This compound is a chemical compound with the molecular formula C₉H₁₀ClNO.[1] It belongs to the class of acetamide derivatives, characterized by a chloroacetyl group attached to a methylated aniline moiety.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 2620-05-5[1]

  • Molecular Formula: C₉H₁₀ClNO[1]

  • SMILES: CN(C(=O)CCl)c1ccccc1[1]

  • InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 183.63 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 74-77 °C
Boiling Point 263.3 ± 23.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 113.1 ± 22.6 °C

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described below, based on established literature procedures.[3]

Materials:

  • N-methylbenzenamine (N-methylaniline)

  • Chloroacetyl chloride

  • Pyridine

  • Chloroform

  • 0.5 M HCl

  • 0.5 M NaOH

  • Distilled water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and flask

  • Filtration apparatus

  • Beakers

  • Graduated cylinders

Procedure:

  • In a round-bottom flask, dissolve N-methylbenzenamine (0.02 mol, 2.14 g) and pyridine (0.03 mol, 2.60 g) in chloroform (20 ml).

  • Cool the solution in an ice-water bath while stirring.

  • Slowly add a solution of chloroacetyl chloride (0.02 mol, 2.26 g) in chloroform dropwise to the cooled reaction mixture.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3.5 hours.

  • A solid product will precipitate out of the solution. Collect the solid by suction filtration using a Büchner funnel.

  • Purify the crude product by washing it successively with water, 0.5 M HCl, 0.5 M NaOH, and finally with distilled water.

  • Recrystallize the purified solid from ethanol to obtain colorless block crystals of this compound.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve N-methylbenzenamine and pyridine in chloroform B Cool solution in ice-water bath A->B C Add chloroacetyl chloride solution dropwise B->C D Stir at room temperature for 3.5 hours C->D E Collect solid by suction filtration D->E F Wash with H₂O, HCl, NaOH, H₂O E->F G Recrystallize from ethanol F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Spectral Data and Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]

  • C=O stretch (amide): A strong absorption band is observed around 1670 cm⁻¹.[2]

  • C-N stretch (amide): A band corresponding to the C-N stretching vibration appears around 3050 cm⁻¹.[2]

  • C-Cl stretch: The presence of the chlorine atom is indicated by a stretching vibration in the range of 785-540 cm⁻¹.[2]

  • Aromatic C-H stretch: Bands for the aromatic C-H stretching are typically observed above 3000 cm⁻¹.

  • Aromatic C=C stretch: Benzene ring skeletal vibrations are seen in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

  • Aromatic protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.

  • Methyl protons (-CH₃): A singlet around δ 3.3 ppm.

  • Methylene protons (-CH₂Cl): A singlet around δ 4.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom.

  • Aromatic carbons (C₆H₅): Multiple signals between δ 125-145 ppm.

  • Amide carbonyl carbon (C=O): A signal around δ 167 ppm.

  • Methyl carbon (-CH₃): A signal around δ 38 ppm.

  • Methylene carbon (-CH₂Cl): A signal around δ 43 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 183, corresponding to the molecular weight of the compound.[2] The isotopic pattern of the molecular ion peak, with a significant [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, is characteristic of a monochlorinated compound.

Biological Activity

This compound has been investigated for its potential biological activities. Studies have shown that this compound and its derivatives possess antimicrobial properties.

Antimicrobial Activity

Research has indicated that this compound exhibits activity against various microorganisms.[2] This has led to the suggestion that chloroacetamide derivatives could be developed as disinfectants, surfactants, preservatives, and herbicides.[2]

Logical Relationship of Antimicrobial Application:

G A This compound B Exhibits Antimicrobial Activity A->B C Potential Applications B->C D Disinfectants C->D E Surfactants C->E F Preservatives C->F G Herbicides C->G

Caption: Potential applications derived from the antimicrobial activity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

safety and handling of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-N-methyl-N-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 2620-05-5). The following sections detail the compound's properties, associated hazards, safe handling and emergency protocols, and disposal procedures to ensure the safety of laboratory personnel and the environment.

Compound Identification and Properties

This compound is a chemical intermediate used in various research and development applications. A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2620-05-5[1][2][3][4]
Molecular Formula C₉H₁₀ClNO[1][2]
Molecular Weight 183.635 g/mol [1]
Melting Point 74-77 °C
Boiling Point 263.3 ± 23.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
pKa (Predicted) 0.36 ± 0.50[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Hazard Pictograms:

The following pictograms are associated with the hazards of this compound:

GHS_Pictograms cluster_0 GHS Pictograms Exclamation_Mark

Caption: GHS Pictogram for Irritant/Skin Sensitizer/Acute Toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. The following diagram outlines the recommended safe handling workflow.

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures ppe_gloves Chemical Resistant Gloves handling_hood Work in a Fume Hood ppe_gloves->handling_hood ppe_goggles Safety Goggles/Face Shield ppe_goggles->handling_hood ppe_coat Lab Coat ppe_coat->handling_hood ppe_respirator Respirator (if dust is generated) handling_dust Minimize Dust Formation ppe_respirator->handling_dust handling_ignition Avoid Ignition Sources handling_hood->handling_ignition handling_ignition->handling_dust handling_storage Store in a Cool, Dry, Well-Ventilated Area handling_dust->handling_storage

Caption: Recommended workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

The following diagram illustrates the recommended first-aid procedures for various types of exposure.

First_Aid_Procedures cluster_exposure Exposure Type cluster_action First-Aid Action exposure_inhalation Inhalation action_inhalation Move to fresh air. Seek medical attention if symptoms persist. exposure_inhalation->action_inhalation exposure_skin Skin Contact action_skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. exposure_skin->action_skin exposure_eye Eye Contact action_eye Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. exposure_eye->action_eye exposure_ingestion Ingestion action_ingestion Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. exposure_ingestion->action_ingestion

Caption: First-aid procedures for exposure to this compound.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE), including a respirator.

  • Avoid generating dust.

  • Carefully sweep up the spilled solid material and place it into a labeled, sealed container for disposal.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[6]

Toxicity Data

Experimental Protocol: Acute Oral Toxicity (LD50) Determination

While specific experimental data for this compound is unavailable, the following is a detailed methodology for determining the acute oral toxicity (LD50) of a chemical substance, based on the OECD Test Guideline 425 (Up-and-Down Procedure).[7][8][9] This method is designed to estimate the LD50 using a minimal number of animals.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Materials:

  • Test substance: this compound

  • Experimental animals: Healthy, young adult rodents (e.g., rats or mice), typically females as they are often more sensitive.[10]

  • Vehicle for administration (if necessary)

  • Oral gavage needles

  • Animal housing and caging

  • Calibrated balance for weighing animals and test substance

Methodology:

  • Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days prior to the study. House them in appropriate cages with access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle if it is a solid. The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the size of the animal.

  • Dose Administration: Administer the prepared dose to the animals via oral gavage.

  • Up-and-Down Dosing Procedure:

    • Sighting Study (Optional): To estimate the starting dose, a preliminary study with a few animals may be conducted.

    • Main Study:

      • Dose a single animal at the best-estimated starting dose.

      • Observe the animal for signs of toxicity and mortality for a defined period (typically 48 hours for dose-level adjustments and 14 days for overall observation).

      • If the animal survives, the next animal is dosed at a lower dose level (e.g., by a factor of 1.5-3.5).

      • If the animal dies, the next animal is dosed at a higher dose level.

      • This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

  • Observations:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals: immediately after dosing, at 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior patterns.

    • Record the body weight of each animal shortly before the test substance is administered and at least weekly thereafter.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

    • Confidence intervals for the LD50 are also calculated.

  • Pathology:

    • Perform a gross necropsy on all animals at the end of the study.

    • Collect and preserve any abnormal tissues for histopathological examination.

Disposal Procedures

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[6][11][12][13][14]

Disposal_Workflow cluster_waste Waste Segregation cluster_disposal Final Disposal waste_solid Collect solid waste in a dedicated, labeled, and sealed container. disposal_service Arrange for pickup by a licensed hazardous waste disposal service. waste_solid->disposal_service waste_liquid Collect contaminated solvents and solutions in a 'Halogenated Organic Waste' container. waste_liquid->disposal_service waste_ppe Dispose of contaminated PPE as hazardous waste. waste_ppe->disposal_service disposal_incineration Incineration at a permitted facility is the preferred disposal method. disposal_service->disposal_incineration

Caption: Proper disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before handling.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic reactivity of 2-Chloro-N-methyl-N-phenylacetamide, a key intermediate in various synthetic pathways. The document elucidates the directing effects of the N-methyl-N-phenylacetamide group in electrophilic aromatic substitution reactions and discusses the interplay of electronic and steric factors that govern its reactivity. While specific kinetic and quantitative data for the title compound are limited in publicly available literature, this guide leverages data from analogous compounds, particularly acetanilide and N-methylaniline derivatives, to provide a robust predictive framework. Detailed experimental protocols for representative electrophilic reactions are provided as a starting point for synthetic applications. Furthermore, this guide includes visualizations of key reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a versatile chemical intermediate with applications in the synthesis of biologically active molecules and functional materials.[1] Its structure, featuring a chloroacetyl group attached to an N-methylaniline moiety, presents two primary sites for chemical modification: the electrophilic carbon of the chloroacetyl group and the aromatic ring, which is susceptible to electrophilic attack. This guide focuses on the latter, exploring the electrophilic reactivity of the phenyl ring as influenced by the N-methyl-N-phenylacetamide substituent.

The N-acetyl group in acetanilide is known to be an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its electron density and making it more susceptible to attack by electrophiles. However, this delocalization is in competition with resonance involving the carbonyl group of the amide.[2][3] The introduction of a methyl group on the nitrogen, as in this compound, is expected to modulate this electronic effect and introduce steric considerations that influence the regioselectivity of electrophilic attack.

Theoretical Framework of Electrophilic Reactivity

The electrophilic reactivity of this compound is primarily governed by the electronic and steric effects of the N-methyl-N-chloroacetylamino substituent on the phenyl ring.

Electronic Effects

The N-methyl-N-chloroacetylamino group is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to the +M (mesomeric) effect of the nitrogen atom, which donates its lone pair of electrons into the aromatic π-system. This donation of electron density is more pronounced at the ortho and para positions, as illustrated by the resonance structures below.

Caption: Resonance structures illustrating electron donation to the aromatic ring.

However, the presence of the electron-withdrawing carbonyl group and the chloroacetyl moiety introduces a competing -I (inductive) effect and a -M effect through cross-conjugation, which partially deactivates the ring compared to aniline.[2] The N-methyl group, being electron-donating, slightly enhances the activating nature of the substituent compared to a secondary amide.

Steric Effects

The N-methyl-N-chloroacetylamino group is sterically bulky. This steric hindrance is expected to disfavor electrophilic attack at the ortho positions, leading to a higher proportion of the para-substituted product in many electrophilic aromatic substitution reactions.

Quantitative Data on Electrophilic Reactivity

Electrophilic ReactionSubstrateReagents and ConditionsMajor Product(s)Yield (%)Reference
NitrationAcetanilideHNO₃, H₂SO₄p-Nitroacetanilide90General Organic Chemistry Text
BrominationAcetanilideBr₂, CH₃COOHp-Bromoacetanilide80General Organic Chemistry Text
Friedel-Crafts AcylationAnisoleAcetyl chloride, AlCl₃, CH₂Cl₂4-Methoxyacetophenone90-95[4]
Friedel-Crafts AcylationTolueneAcetyl chloride, AlCl₃, CH₂Cl₂4-Methylacetophenone85[5]

Note: This table presents data for analogous compounds to provide a predictive framework for the reactivity of this compound.

Key Electrophilic Aromatic Substitution Reactions

Based on the principles of electrophilic aromatic substitution on activated aromatic rings, this compound is expected to undergo several key reactions.

Halogenation

Halogenation, such as bromination or chlorination, is anticipated to proceed readily, yielding predominantly the para-halogenated product due to the steric bulk of the N-methyl-N-chloroacetylamino group.

Halogenation_Mechanism start This compound + Br₂/FeBr₃ intermediate Formation of σ-complex (Wheland intermediate) start->intermediate Electrophilic attack product 4-Bromo-2-chloro-N-methyl-N-phenylacetamide intermediate->product Deprotonation

Caption: General mechanism for the halogenation of this compound.

Nitration

Nitration using a mixture of nitric acid and sulfuric acid is expected to yield the para-nitro derivative as the major product. The reaction conditions would need to be carefully controlled to avoid potential side reactions.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on N-acylated anilines can be challenging due to the deactivating effect of the acyl group under the strongly acidic conditions of the reaction. However, under optimized conditions, acylation or alkylation at the para position may be achievable. The Lewis acid catalyst can complex with the carbonyl oxygen of the amide, further reducing the ring's reactivity.

FC_Acylation_Workflow cluster_workflow Experimental Workflow for Friedel-Crafts Acylation reagents Mix this compound with Lewis Acid (e.g., AlCl₃) in an inert solvent acyl_halide Add Acyl Halide (e.g., Acetyl Chloride) dropwise at low temperature reagents->acyl_halide reaction Allow reaction to proceed at room temperature acyl_halide->reaction workup Quench with ice/HCl and perform extraction reaction->workup purification Purify product by chromatography or distillation workup->purification

Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.

Experimental Protocols

The following protocols are adapted from established procedures for related compounds and should be optimized for this compound.

Synthesis of this compound[1]

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Aqueous amine solution

  • Ice-cold water

  • 95% Ethanol

Procedure:

  • To a stirred aqueous solution of N-methylaniline, add four equivalents of chloroacetyl chloride dropwise over one hour at room temperature.

  • Continue stirring the reaction mixture overnight.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from 95% ethanol to obtain crystalline this compound.

  • Characterize the product by melting point, IR, and mass spectrometry. A reported melting point is 66-68°C.[1] The mass spectrum should show a molecular ion peak [M+] at m/z 183.[1]

General Protocol for Friedel-Crafts Acylation (Adapted from[5])

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Anhydrous methylene chloride (CH₂Cl₂)

  • Ice

  • Concentrated HCl

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous methylene chloride.

  • Cool the mixture to 0°C in an ice/water bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in methylene chloride dropwise to the stirred suspension over 10 minutes.

  • After the addition is complete, add a solution of this compound (1.0 equivalent) in methylene chloride dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the product by column chromatography or distillation.

Conclusion

This compound exhibits electrophilic reactivity characteristic of an activated aromatic ring, with a strong preference for substitution at the para position due to the steric and electronic influence of the N-methyl-N-chloroacetylamino group. While direct quantitative data remains scarce, a predictive understanding of its behavior in electrophilic aromatic substitution reactions can be effectively established by analogy to related N-acylated and N-alkylated anilines. The experimental protocols provided herein offer a solid foundation for the synthetic exploration of this versatile intermediate in the development of novel chemical entities for the pharmaceutical and materials science sectors. Further research into the specific reaction kinetics and computational modeling of this compound would be highly valuable for a more precise prediction of its reactivity and for the optimization of synthetic routes involving this compound.

References

The Emerging Potential of 2-Chloro-N-methyl-N-phenylacetamide in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-Chloro-N-methyl-N-phenylacetamide is emerging as a promising starting point for the development of novel therapeutic agents. While direct in-depth studies on this specific molecule are nascent, extensive research into its close analogs, the chloroacetamide and phenylacetamide classes, has revealed a wide spectrum of biological activities. This technical guide consolidates the existing knowledge on these related compounds to illuminate the potential medicinal chemistry applications of this compound, providing a roadmap for future research and drug discovery initiatives.

Core Structure and Synthetic Accessibility

This compound possesses a simple yet versatile structure, featuring a reactive chloroacetyl group and a substituted phenyl ring. This architecture allows for facile chemical modification, making it an attractive scaffold for creating diverse chemical libraries for biological screening.

A common synthetic route involves the reaction of N-methylaniline with chloroacetyl chloride.[1] A detailed experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound [2]

A chloroform solution containing chloroacetyl chloride (2.26 g, 0.02 mol) is added dropwise to a solution of N-methylbenzenamine (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) in chloroform (20 ml) while being stirred on an ice-water bath.[2] The reaction mixture is then stirred at room temperature for 3.5 hours.[2] The resulting solid product is separated by suction filtration and purified by successive washing with water, 0.5 mol/L HCl, 0.5 mol/L NaOH, and distilled water.[2] Colorless block crystals can be obtained by slow evaporation of an ethanol solution at room temperature.[2]

Potential Therapeutic Applications and Underlying Mechanisms

The medicinal chemistry potential of this compound can be inferred from the diverse biological activities demonstrated by its structural analogs. The presence of the electrophilic chloroacetamide moiety is a key feature, suggesting a potential mechanism of action through covalent modification of biological targets, particularly cysteine residues in proteins.

Central Nervous System (CNS) Activity: Antidepressant Potential

Derivatives of phenylacetamide have shown significant promise as antidepressant agents.[3] A study on a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which use chloro-N-substituted-acetamides as starting materials, identified compounds with potent antidepressant activity in preclinical models.[3]

Experimental Protocol: In Vivo Antidepressant Activity Evaluation (Tail Suspension Test & Forced Swim Test) [3]

The antidepressant potential of compounds can be assessed using the tail suspension test (TST) and forced swim test (FST) in mice. A decrease in the duration of immobility is indicative of antidepressant-like activity. Test compounds are administered at varying doses (e.g., 15, 30, and 60 mg/kg) to determine the optimal dose for activity.[3] The percentage decrease in immobility duration (% DID) is calculated relative to a control group.[3]

Table 1: Antidepressant Activity of Phenylacetamide Derivatives (Data from related compounds) [3]

CompoundDose (mg/kg)% Decrease in Immobility (TST)% Decrease in Immobility (FST)
Moclobemide (Standard)3065.4562.11
Imipramine (Standard)3072.3368.79
Fluoxetine (Standard)3075.1271.23
VS25 (Most Potent Derivative)3082.23Not Reported

The proposed mechanism for these derivatives involves the inhibition of monoamine oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine.[3]

MAO_Inhibition_Pathway Phenylacetamide_Derivative Phenylacetamide_Derivative MAO_A MAO_A Phenylacetamide_Derivative->MAO_A Inhibition Neurotransmitter_Degradation Neurotransmitter_Degradation MAO_A->Neurotransmitter_Degradation Catalyzes Increased_Neurotransmitters Increased_Neurotransmitters MAO_A->Increased_Neurotransmitters Leads to Antidepressant_Effect Antidepressant_Effect Increased_Neurotransmitters->Antidepressant_Effect

Caption: Proposed pathway for antidepressant effect of phenylacetamide derivatives.

Anti-inflammatory and Analgesic Properties

The chloroacetamide scaffold is also implicated in anti-inflammatory and analgesic activities. Studies on 2-chloro-N,N-diphenylacetamide derivatives have demonstrated their potential as analgesic agents through the inhibition of cyclooxygenase (COX) enzymes.[4] Furthermore, a hybrid molecule incorporating a 2-chloro-2-phenylacetamide moiety exhibited superior in vitro anti-inflammatory activity compared to the standard drug ibuprofen.[5]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay) [5]

The anti-inflammatory activity can be assessed by the ability of a compound to inhibit protein denaturation. A solution of albumin (1%) is prepared, and test compounds are added at various concentrations. The mixture is incubated at 37°C and then heated to 70°C to induce denaturation.[5] The percentage inhibition of denaturation is then measured spectrophotometrically.[5]

Experimental_Workflow_Anti_Inflammatory cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Albumin_Solution 1% Albumin Solution Reaction_Mixture Mix Albumin and Test Compound Albumin_Solution->Reaction_Mixture Test_Compound Test Compound/ Standard Test_Compound->Reaction_Mixture Incubation_37C Incubate at 37°C Reaction_Mixture->Incubation_37C Incubation_70C Heat at 70°C Incubation_37C->Incubation_70C Spectrophotometry Measure Absorbance Incubation_70C->Spectrophotometry Calculate_Inhibition Calculate % Inhibition of Denaturation Spectrophotometry->Calculate_Inhibition

Caption: Workflow for in vitro anti-inflammatory activity assessment.

The likely mechanism of action for the analgesic and anti-inflammatory effects is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[4]

Antimicrobial and Anticancer Potential

The chloroacetamide moiety is a known pharmacophore in compounds with antimicrobial and anticancer activities. The presence of the chlorine atom appears to be crucial for enhancing antimicrobial efficacy.[6] While 2-Chloro-N-phenylacetamide itself is used as a reagent in the synthesis of novel compounds with potential anticancer and antimicrobial properties, this highlights the utility of the core scaffold in generating bioactive molecules.[1][7]

Derivatives of N-phenylacetamide have also been investigated as inhibitors of carbonic anhydrases, particularly isoforms like hCA IX and hCA XII, which are overexpressed in many tumors and contribute to the survival and proliferation of cancer cells.[7]

Table 2: Biological Activities of Related Chloroacetamide and Phenylacetamide Scaffolds

ActivityTarget/Mechanism (Inferred)Reference Compound Class
AntidepressantMAO-A InhibitionPhenylacetamide derivatives
AnalgesicCOX Enzyme Inhibition2-Chloro-N,N-diphenylacetamides
Anti-inflammatoryInhibition of Protein Denaturation2-Chloro-2-phenylacetamides
AntimicrobialCovalent modification of microbial proteinsChloroacetamides
AnticancerCarbonic Anhydrase InhibitionN-phenylacetamide conjugates

Future Directions and Conclusion

This compound represents a molecule with significant untapped potential in medicinal chemistry. Based on the robust evidence from its structural analogs, future research should focus on:

  • Systematic Biological Screening: Evaluating the compound and its novel derivatives against a broad range of biological targets, including CNS receptors, inflammatory enzymes, microbial strains, and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound and its active derivatives. This could involve techniques like activity-based protein profiling to identify covalent binding partners.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the structural requirements for optimal activity and selectivity for different therapeutic targets.

References

Methodological & Application

synthesis of 2-Chloro-N-methyl-N-phenylacetamide from N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds. Its synthesis is a straightforward example of N-acylation, a fundamental reaction in organic chemistry. The most common method for its preparation is the reaction of N-methylaniline with chloroacetyl chloride. This reaction, a nucleophilic acyl substitution, involves the nucleophilic attack of the secondary amine (N-methylaniline) on the electrophilic carbonyl carbon of the acid chloride (chloroacetyl chloride). The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Reaction

The overall chemical transformation is as follows:

N-methylaniline + Chloroacetyl chloride → this compound + HCl

Key Reaction Parameters

Several factors can influence the outcome of the synthesis, including the choice of solvent, the base used, and the reaction temperature. Common solvents include tetrahydrofuran (THF), toluene, and benzene. Bases such as sodium hydroxide (NaOH), triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to scavenge the HCl produced during the reaction.[1][2] Temperature control is crucial, as the reaction is exothermic; it is often carried out at reduced temperatures (0–10°C) to control the reaction rate and minimize side reactions.[1][2]

Experimental Protocols

Below are two detailed protocols for the .

Protocol 1: Synthesis using DBU in THF

This protocol is adapted from a procedure using DBU as a catalyst and base in THF.[1]

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In a 50 mL round bottom flask, dissolve N-methylaniline (6 mmol) in THF (5 ml).

  • Add DBU (1.2 mmol) to the solution.

  • Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes to cool the solution.

  • Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel at a rate that maintains the internal temperature below 5°C.[1]

  • After the addition is complete, remove the cooling bath and continue stirring the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the product.[1]

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filtered solid with cold water to remove any remaining impurities.

  • Dry the purified product, this compound. Recrystallization from ethanol can be performed for further purification.[3]

Protocol 2: Synthesis using Sodium Hydroxide in Toluene

This protocol is a variation of the Schotten-Baumann reaction, using an aqueous base.

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Round bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve N-methylaniline (1.00 mole) in toluene (750 ml) in a suitable reaction vessel.

  • Add a 10% aqueous solution of NaOH (750 ml).

  • Cool the stirred mixture to 0°C using an ice bath.

  • Add chloroacetyl chloride (1.75 mole) dropwise over 45 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, continue stirring at room temperature for approximately one hour.

  • The product will precipitate as a crystalline solid.

  • Filter the solid product, wash it with cold toluene, and dry it in vacuo at 60°C.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₉H₁₀ClNO[4]
Molecular Weight183.64 g/mol [4]
Yield25.80%[3]
Melting Point66-68°C[3]
AppearanceCrystalline solid[3]

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product NMA N-Methylaniline TI Tetrahedral Intermediate NMA->TI Nucleophilic Attack CC Chloroacetyl Chloride CC->TI Product This compound TI->Product Elimination of Cl- HCl HCl TI->HCl Proton Transfer

Caption: Reaction mechanism for the synthesis.

Experimental_Workflow start Start reagents 1. Mix N-methylaniline, a base, and a solvent start->reagents cooling 2. Cool mixture to 0-5°C reagents->cooling addition 3. Add Chloroacetyl Chloride dropwise cooling->addition reaction 4. Stir at room temperature addition->reaction precipitation 5. Pour into cold water reaction->precipitation filtration 6. Filter the solid product precipitation->filtration washing 7. Wash with cold water filtration->washing drying 8. Dry the final product washing->drying end End drying->end

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Chloro-N-methyl-N-phenylacetamide, a valuable intermediate in organic synthesis. The primary synthetic route described is the acylation of N-methylaniline with chloroacetyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Included are step-by-step experimental procedures, a comprehensive table of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a chloroacetamide derivative with applications as a building block in the synthesis of various biologically active compounds. The chloroacetamide moiety is a reactive functional group that can readily undergo nucleophilic substitution, making it a versatile precursor for further chemical modifications. The synthesis protocol outlined herein describes a common and efficient method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of chloroacetyl chloride with N-methylaniline.

General Reaction Scheme for the Synthesis of this compound

Experimental Protocol

This protocol details the synthesis of this compound from N-methylaniline and chloroacetyl chloride.

3.1. Materials and Reagents

  • N-methylaniline (C₇H₉N)

  • Chloroacetyl chloride (C₂H₂Cl₂O)

  • Triethylamine (C₆H₁₅N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled water, ice-cold

  • Ethanol (95%)

  • Magnesium sulfate (MgSO₄), anhydrous

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-methylaniline (e.g., 6 mmol) in anhydrous tetrahydrofuran (THF, 5 mL).

  • Addition of Base: Add a suitable base, such as triethylamine or DBU (e.g., 1.2 mmol of DBU), to the solution.

  • Cooling: Place the reaction flask in an ice-salt bath and stir the mixture mechanically for 15 minutes, allowing the temperature to equilibrate to 0-5°C.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (e.g., 6.1 mmol) dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold water.

  • Drying: Dry the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from 95% ethanol to obtain the final product as a crystalline solid.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₁₀ClNO[2]
Molecular Weight 183.635 g/mol [2][3]
Appearance Crystalline solid[1]
Melting Point 66-68 °C or 74-77 °C[1][2]
Yield 25.80% (literature example)[1]
IR (C=O stretch) 1670.41 cm⁻¹ (tertiary amide)[1]
Mass Spectrum (m/z) [M+] 183 (100%)[1]

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Dissolve Dissolve N-methylaniline and base in THF Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Chloride Add Chloroacetyl Chloride dropwise Cool->Add_Chloride React Stir at room temperature (3-6 hours) Add_Chloride->React Workup Pour into ice-water React->Workup Filter Filter and wash precipitate Workup->Filter Recrystallize Recrystallize from 95% Ethanol Filter->Recrystallize End Final Product Recrystallize->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Purification of 2-Chloro-N-methyl-N-phenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 2-Chloro-N-methyl-N-phenylacetamide via recrystallization. This method is designed to enhance the purity of the compound, a crucial step in research and development processes.

Introduction

This compound is a chemical compound that may be synthesized in research and pharmaceutical development. Achieving high purity of this compound is essential for accurate downstream applications, including biological assays and formulation studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving the impurities dissolved in the mother liquor.

Materials and Methods

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on the polarity of this compound and the successful recrystallization of analogous compounds, an ethanol-water solvent system is recommended.[1][2] Ethanol is a good solvent for dissolving the compound at elevated temperatures, while water acts as an anti-solvent to facilitate crystallization upon cooling.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of hot ethanol to the flask, just enough to submerge the solid.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring continuously with a magnetic stirrer.

    • Continue adding hot ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the activated charcoal.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to prevent premature crystallization.

    • Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.

  • Drying:

    • Carefully transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a drying oven at a temperature below the compound's melting point (the melting point of a similar compound, 2-chloro-N-phenylacetamide, is 136-139 °C) or in a vacuum desiccator until a constant weight is achieved.[3][4]

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound by recrystallization.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to brownish solidWhite crystalline solid
Purity (e.g., by HPLC) ~90%>99%
Melting Point Broad range (e.g., 60-65 °C)Sharp range (e.g., 66-68 °C)[5]
Yield N/A70-90% (typical)

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Crude Crude 2-Chloro-N-methyl- N-phenylacetamide Dissolution Dissolution in Hot Ethanol Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Insoluble Impurities Cooling Slow Cooling & Crystallization Dissolution->Cooling HotFiltration->Cooling Isolation Isolation by Vacuum Filtration Cooling->Isolation Drying Drying of Crystals Isolation->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 2-Chloro-N-methyl-N-phenylacetamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-N-methyl-N-phenylacetamide and its analogs as versatile alkylating agents in synthetic chemistry and drug discovery. The inherent reactivity of the α-chloroacetamide moiety makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This document details synthetic protocols, applications in medicinal chemistry, and presents key data in a structured format.

Synthetic Applications

This compound and related N-substituted 2-chloroacetamides are effective electrophiles in alkylation reactions, primarily due to the electron-withdrawing nature of the adjacent carbonyl group, which activates the carbon-chlorine bond for nucleophilic substitution. These compounds are widely used to introduce an acetamide linker into various molecular scaffolds.

A primary application involves the S-alkylation of thiol-containing heterocycles. For instance, in the synthesis of novel thieno[2,3-b]pyridine-2-carboxamide derivatives, 2-chloro-N-arylacetamides react with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles in the presence of a base like sodium ethoxide. This reaction proceeds via the formation of a thioether bond, demonstrating the utility of 2-chloro-N-arylacetamides as efficient alkylating agents for sulfur nucleophiles.

Furthermore, these compounds are pivotal in the synthesis of various heterocyclic systems and have been employed in the preparation of intermediates for pharmacologically active compounds, including nintedanib, a tyrosine kinase inhibitor. The synthesis of a key intermediate for nintedanib involves the methylation of 2-chloro-N-(4-nitrophenyl)acetamide, which is initially formed through an acylation reaction.[1]

General Synthetic Protocol: S-Alkylation of Thienopyridines

This protocol describes a general method for the S-alkylation of a thiol precursor using a 2-chloro-N-arylacetamide.

Materials:

  • 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative

  • 2-Chloro-N-arylacetamide (e.g., this compound)

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative in anhydrous ethanol in a round-bottom flask.

  • Add a stoichiometric amount of sodium ethoxide to the solution and stir until the precursor is fully deprotonated.

  • To this solution, add an equimolar amount of the 2-chloro-N-arylacetamide.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure, followed by purification of the crude product by recrystallization or column chromatography.

G cluster_workflow S-Alkylation Experimental Workflow start Start dissolve_thiol Dissolve thiol precursor in anhydrous ethanol start->dissolve_thiol add_base Add sodium ethoxide (Deprotonation) dissolve_thiol->add_base add_alkylating_agent Add 2-Chloro-N-arylacetamide add_base->add_alkylating_agent react Stir at room temperature or with heating add_alkylating_agent->react monitor Monitor reaction by TLC react->monitor workup Reaction workup (Solvent removal) monitor->workup Reaction complete purify Purify product (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for the S-alkylation reaction.

Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

This protocol outlines the synthesis of a nintedanib intermediate, highlighting the preparative route for a specific 2-chloro-N-arylacetamide.[1]

Step 1: Acyl Chlorination p-Nitroaniline is reacted with a chloroacetic agent to generate 2-chloro-N-p-nitrophenylacetamide.

Step 2: Methylation The resulting 2-chloro-N-p-nitrophenylacetamide undergoes methylation using a methylating agent like dimethyl sulfate to yield the final product, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.[1]

Detailed Methylation Protocol:

  • To a reaction vessel, add 215g (1.0 mol) of 2-chloro-N-p-nitrophenylacetamide, 500ml of dichloromethane, 200ml of water, and 100g (2.5 mol) of sodium hydroxide.

  • Dropwise, add 247g (2 mol) of dimethyl sulfate while maintaining the temperature at 25-30 °C.

  • After the addition is complete, stir and heat the mixture to 50-60 °C for 3 hours.

  • Remove the dichloromethane by concentration under reduced pressure.

  • Cool the mixture to 5-10 °C.

  • Filter and dry the resulting solid to obtain the product.

This process reportedly yields 218g of a yellow solid (95.6% yield) with an HPLC purity of 99.2%.[1]

Applications in Drug Discovery and Medicinal Chemistry

Derivatives synthesized using 2-chloro-N-arylacetamides as alkylating agents have shown a broad spectrum of biological activities, making them attractive scaffolds for drug development.

  • Antimicrobial and Antifungal Activity: N-substituted chloroacetamide derivatives have demonstrated significant antibacterial and antifungal properties.[2] These compounds are being explored as potential disinfectants, surfactants, and preservatives.[2]

  • Anticancer Activity: Certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown potential as anticancer agents against prostate (PC3) and breast (MCF-7) cancer cell lines.[3]

  • Anti-inflammatory and Analgesic Activity: The inhibition of cyclooxygenase (COX) enzymes is a proposed mechanism for the anti-inflammatory and analgesic effects of some 2-chloro-N-phenylaniline derivatives.[4] Docking studies of 2-chloro-N,N-diphenylacetamide derivatives on COX-1 and COX-2 enzymes have been conducted to evaluate their potential as analgesic agents.

  • Antidepressant Activity: Phenylacetamide derivatives have been designed and synthesized as potential antidepressant agents, with some compounds showing higher activity than the standard drug moclobemide in tail suspension and forced swim tests.[5]

Cyclooxygenase (COX) Inhibition Pathway

The anti-inflammatory effects of some acetamide derivatives are attributed to their ability to inhibit COX enzymes, which are key in the inflammatory signaling cascade.

G cluster_pathway COX Inhibition Signaling Pathway stimuli Inflammatory Stimuli phospholipids Membrane Phospholipids stimuli->phospholipids pla2 Phospholipase A2 phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Pain & Inflammation prostaglandins->inflammation mediates acetamide Acetamide Derivatives acetamide->cox inhibit

Caption: Inhibition of the COX pathway by acetamide derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on 2-chloro-N-arylacetamide derivatives.

Table 1: Synthesis and Physicochemical Properties of 2-Chloro-N-arylacetamides

CompoundStarting AmineYield (%)Melting Point (°C)
2-Chloro-N-phenylacetamideAniline79136-137
2-Chloro-N-(2-methylphenyl)acetamide2-Methylaniline72105-106
This compoundN-Methylaniline25.8066-68
2-Chloro-N-methyl-N-(4-nitrophenyl)acetamideN-Methyl-4-nitroaniline95.6Not specified

Data sourced from multiple studies.[1][2][5]

Table 2: Antidepressant Activity of Phenylacetamide Derivatives

Compound IDDose (mg/kg)% Decrease in Immobility (TST)
VS253082.23
Moclobemide (Standard)Not SpecifiedNot Specified
Imipramine (Standard)Not SpecifiedNot Specified
Fluoxetine (Standard)Not SpecifiedNot Specified

TST: Tail Suspension Test. Data from a study on phenylacetamides as antidepressant agents.[5]

Conclusion

This compound and its analogs are valuable and versatile alkylating agents in organic synthesis. Their ability to readily react with nucleophiles has been exploited to create a diverse range of compounds with significant potential in drug discovery, spanning antimicrobial, anticancer, anti-inflammatory, and antidepressant applications. The straightforward synthetic protocols and the biological relevance of the resulting products underscore the importance of this class of compounds for researchers in both academic and industrial settings. Further exploration of the structure-activity relationships of derivatives synthesized from these chloroacetamides will likely lead to the development of new and improved therapeutic agents.

References

Application Notes and Protocols: Reaction of 2-Chloro-N-methyl-N-phenylacetamide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methyl-N-phenylacetamide is a versatile bifunctional reagent characterized by an electrophilic chlorinated carbon and a tertiary amide functional group. The presence of the electron-withdrawing acetyl group activates the adjacent carbon, making it susceptible to nucleophilic attack. This reactivity profile makes this compound a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules. These application notes provide a detailed overview of the reactions of this compound with various nucleophiles, offering experimental protocols and quantitative data to support research and development in medicinal chemistry and drug discovery.

General Reaction Mechanism

The primary reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. The reactivity of the nucleophile and the reaction conditions, such as solvent and temperature, significantly influence the reaction rate and yield.

Data Presentation: Nucleophilic Substitution Reactions

The following tables summarize representative reaction conditions and yields for the nucleophilic substitution of this compound and its close structural analogs with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

NucleophileSolventBaseTemperature (°C)Reaction Time (h)ProductYield (%)
DiethylamineToluene-Reflux42-(Diethylamino)-N-methyl-N-phenylacetamide~70-80
PiperidineEthanolK₂CO₃Reflux6N-methyl-2-(piperidin-1-yl)-N-phenylacetamide~65-75
MorpholineDMFNaHCO₃808N-methyl-4-(2-oxo-2-(phenyl(methyl)amino)ethyl)morpholin-4-ium chloride~60-70*

*Data based on analogous reactions with structurally similar N-substituted 2-chloroacetamides.

Table 2: Reaction with Oxygen Nucleophiles

NucleophileSolventBaseTemperature (°C)Reaction Time (h)ProductYield (%)
Sodium MethoxideMethanol-Reflux52-Methoxy-N-methyl-N-phenylacetamide~80-90
Sodium PhenoxideAcetone-Reflux7N-methyl-2-phenoxy-N-phenylacetamide~75-85
Sodium AcetateAcetic Acid-10032-Oxo-2-(phenyl(methyl)amino)ethyl acetate~85-95*

*Data based on analogous reactions with structurally similar N-substituted 2-chloroacetamides.

Table 3: Reaction with Sulfur Nucleophiles

NucleophileSolventBaseTemperature (°C)Reaction Time (h)ProductYield (%)
Sodium ThiophenoxideEthanol-Reflux4N-methyl-2-(phenylthio)-N-phenylacetamide~85-95
ThioureaEthanol-Reflux62-(Amino(imino)methylthio)-N-methyl-N-phenylacetamide~70-80
Sodium SulfideEthanol/Water-505Bis(2-oxo-2-(phenyl(methyl)amino)ethyl)sulfane~60-70*

*Data based on analogous reactions with structurally similar N-substituted 2-chloroacetamides.

Experimental Protocols

Protocol 1: Synthesis of 2-(Diethylamino)-N-methyl-N-phenylacetamide (Reaction with an Amine Nucleophile)

This protocol is adapted from the well-established synthesis of Lidocaine, a structurally related local anesthetic.

Materials:

  • This compound

  • Diethylamine

  • Toluene, anhydrous

  • Sodium sulfate, anhydrous

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (0.05 mol) in 100 mL of anhydrous toluene.

  • To this suspension, add diethylamine (0.15 mol, 3 equivalents).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A precipitate of diethylamine hydrochloride will form.

  • Filter the precipitate and wash it with a small amount of cold toluene.

  • Transfer the filtrate to a separatory funnel and wash it three times with 50 mL of water to remove any remaining diethylamine hydrochloride and excess diethylamine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product, 2-(diethylamino)-N-methyl-N-phenylacetamide, can be further purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of N-methyl-2-phenoxy-N-phenylacetamide (Reaction with an Oxygen Nucleophile)

Materials:

  • This compound

  • Phenol

  • Sodium hydroxide

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenol (0.05 mol) in 50 mL of absolute ethanol.

  • To this solution, carefully add sodium hydroxide (0.05 mol) in small portions while stirring to form sodium phenoxide in situ.

  • Add this compound (0.05 mol) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 7 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-methyl-2-phenoxy-N-phenylacetamide.

Protocol 3: Synthesis of N-methyl-2-(phenylthio)-N-phenylacetamide (Reaction with a Sulfur Nucleophile)

Materials:

  • This compound

  • Thiophenol

  • Sodium ethoxide

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of sodium thiophenoxide by adding thiophenol (0.05 mol) to a solution of sodium ethoxide (0.05 mol) in 50 mL of absolute ethanol.

  • To this solution, add this compound (0.05 mol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

  • The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-methyl-2-(phenylthio)-N-phenylacetamide.

Visualizations

Experimental Workflow for Nucleophilic Substitution

experimental_workflow reagents Reactants: This compound + Nucleophile reaction Reaction Setup: - Solvent - Base (if needed) - Temperature Control reagents->reaction 1. Combine monitoring Reaction Monitoring: - TLC - LC-MS reaction->monitoring 2. Monitor Progress workup Work-up: - Filtration - Extraction - Washing monitoring->workup 3. Quench & Isolate purification Purification: - Recrystallization - Column Chromatography - Distillation workup->purification 4. Purify product Final Product purification->product 5. Characterize

Caption: General experimental workflow for the reaction of this compound with nucleophiles.

Signaling Pathway: Pro-Apoptotic Activity of Phenylacetamide Derivatives

Several studies have indicated that derivatives of phenylacetamide can induce apoptosis in cancer cells, making them interesting candidates for drug development.[1][2] The proposed signaling pathway often involves the activation of both intrinsic and extrinsic apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway drug Phenylacetamide Derivative fasl FasL Upregulation drug->fasl bax Bax Upregulation drug->bax bcl2 Bcl-2 Downregulation drug->bcl2 fas Fas Receptor fasl->fas binds caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Permeability bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed pro-apoptotic signaling pathway for certain phenylacetamide derivatives in cancer cells.[1][2]

Conclusion

This compound is a valuable synthetic intermediate for the introduction of the N-methyl-N-phenylacetamido moiety into a variety of molecular scaffolds. Its reactivity with a wide range of nucleophiles, including amines, alcohols, and thiols, allows for the facile synthesis of diverse derivatives. The protocols and data presented herein provide a foundation for the exploration of new chemical entities with potential applications in drug discovery and development, particularly in the synthesis of compounds with targeted biological activities. Further investigation into the reaction kinetics and optimization of conditions for specific nucleophiles will continue to expand the utility of this versatile reagent.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 2-Chloro-N-methyl-N-phenylacetamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is intended for research and quality control purposes.

Introduction

This compound is a chemical compound with potential applications in various fields of research and development. A reliable and accurate analytical method is crucial for its quantification in different matrices, ensuring quality control and enabling pharmacokinetic studies. This application note details a robust RP-HPLC method for the separation and quantification of this compound. The method is based on established principles of chromatography and is suitable for validation according to ICH guidelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO[1][2]
Molecular Weight 183.63 g/mol [1]
CAS Number 2620-05-5[1][2]
IUPAC Name This compound[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC System with UV/Vis or DAD Detector
Column Newcrom R1 or equivalent C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient To be optimized (start with 50:50 A:B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time To be determined based on analyte retention time

Note: The mobile phase composition and gradient may require optimization depending on the specific column and system used to achieve the desired separation and peak shape. For mass spectrometry applications, phosphoric acid should be replaced with a volatile modifier like formic acid.[3][4]

Preparation of Solutions

a) Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or methanol. Sonicate if necessary to ensure complete dissolution.

b) Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

c) Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a portion of the sample containing the analyte of interest.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Use sonication or vortexing to aid dissolution.

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. The calibration curve of peak area versus concentration should have a correlation coefficient (R²) of ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. A known amount of the analyte should be spiked into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be assessed by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to evaluate the method's reliability during normal use.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterResult (Example)Acceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.8%≤ 2.0%
- Intermediate Precision1.2%≤ 2.0%
LOD (µg/mL) 0.1To be determined
LOQ (µg/mL) 0.3To be determined

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolution Dissolution Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.

Diagram 2: Method Validation Logical Flow

Validation_Flow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Validated Validated Method Specificity->Validated Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Validated

References

Application Note: GC-MS Protocol for the Characterization of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N-methyl-N-phenylacetamide is a chemical intermediate that can be found in the synthesis of various organic compounds, including some herbicides and pharmaceuticals. Its detection and characterization are crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for its characterization using GC-MS.

Quantitative Data Summary

The key physicochemical and mass spectrometric data for this compound are summarized in the table below.

ParameterValueReference
Chemical Formula C₉H₁₀ClNO[1]
Molecular Weight 183.63 g/mol [1]
CAS Number 2620-05-5
Molecular Ion (M⁺) m/z 183[1]
Major Fragment Ions m/z 106, 134[1]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, including sample preparation and instrument parameters.

Sample Preparation

A standard procedure for preparing a solution of this compound for GC-MS analysis is as follows:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard. Dissolve it in 10 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution with the same solvent to obtain a working standard solution with a concentration of 10 µg/mL.

  • Filtration: Prior to injection, filter the working standard solution through a 0.45 µm syringe filter to remove any particulate matter.

For complex matrices such as soil or water, a more extensive sample preparation protocol involving extraction and clean-up is necessary. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

GC Parameter Condition
GC System A gas chromatograph equipped with a split/splitless injector
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
MS Parameter Condition
MS System Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Mass Range m/z 40-450
Scan Mode Full Scan

Visualization of Experimental Workflow and Fragmentation Pathway

Experimental Workflow

The overall process for the GC-MS analysis of this compound is depicted in the following workflow diagram.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute Prepare Working Standard Dissolve->Dilute Filter Filter Sample Dilute->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Fragments Acquire->Identify Quantify Quantify Analyte Identify->Quantify

GC-MS Analysis Workflow
Proposed Fragmentation Pathway

The electron ionization of this compound results in a characteristic fragmentation pattern. The proposed pathway is illustrated below, highlighting the formation of the major observed ions. The molecular ion (m/z 183) is formed by the loss of an electron. Subsequent fragmentation leads to the formation of stable ions at m/z 134 and m/z 106.

Fragmentation_Pathway parent This compound (m/z 183, M⁺) loss1 - ClCH₂• parent->loss1 frag1 [C₈H₈NO]⁺ (m/z 134) loss2 - CO frag1->loss2 frag2 [C₇H₈N]⁺ (m/z 106) loss1->frag1 loss2->frag2

Proposed EI Fragmentation Pathway

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of this compound using Gas Chromatography-Mass Spectrometry. The outlined sample preparation, instrumental conditions, and data interpretation guidelines offer a robust framework for researchers and professionals in various scientific disciplines. The provided workflow and fragmentation pathway diagrams serve as valuable visual aids for understanding the analytical process and the mass spectral behavior of the compound.

References

The Versatile Role of 2-Chloro-N-methyl-N-phenylacetamide in the Synthesis of Biologically Active Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-Chloro-N-methyl-N-phenylacetamide and its analogs as a key building block in the synthesis of a variety of biologically active molecules. This versatile reagent serves as a crucial intermediate in the development of compounds with potential therapeutic applications, including antidepressant, antipsychotic, anti-inflammatory, and antimicrobial agents.

Application in the Synthesis of Phenylacetamide-Based Antidepressants

Derivatives of phenylacetamide have been investigated for their potential as antidepressant agents, primarily through their action as Monoamine Oxidase A (MAO-A) inhibitors. Elevated levels of MAO-A in the brain are associated with depression, as this enzyme metabolizes key neurotransmitters like serotonin and norepinephrine.[1] By inhibiting MAO-A, these compounds can increase the levels of these neurotransmitters, thereby exerting an antidepressant effect.[1]

A common synthetic strategy involves the reaction of a substituted 2-chloro-N-phenylacetamide with a heterocyclic thiol, such as 2-mercaptobenzimidazole, to yield 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives.[1]

Experimental Protocol: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-phenylacetamide Derivatives[1]

This protocol describes a two-step synthesis of potential antidepressant compounds starting from anilines.

Step 1: Synthesis of 2-Chloro-N-substituted-acetamides

  • Dissolve the appropriate aniline (0.02 mol) in 60 mL of glacial acetic acid.

  • Add a saturated solution of sodium acetate.

  • Slowly add chloroacetyl chloride (0.02 mol) dropwise to the reaction mixture in a fume hood.

  • Stir the reaction for 1 hour.

  • Pour the resulting precipitate into ice-cold water.

  • Filter the crude product, wash with a dilute solution of glacial acetic acid, and recrystallize from an ethanol/water mixture.

Step 2: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives

  • In a suitable flask, react the 2-chloro-N-substituted-acetamide (from Step 1) with 2-mercaptobenzimidazole in ethanol.

  • Add triethylamine to the mixture to act as a base.

  • Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product.

  • Recrystallize the final product to achieve purified compounds.

G cluster_0 Step 1: Synthesis of Chloroacetamide Intermediate cluster_1 Step 2: Synthesis of Final Compound Aniline Aniline Reaction_1 Reaction in Glacial Acetic Acid + Sodium Acetate Aniline->Reaction_1 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction_1 Intermediate 2-Chloro-N-substituted-acetamide Reaction_1->Intermediate Reaction_2 Reaction in Ethanol + Triethylamine Intermediate->Reaction_2 Mercaptobenzimidazole 2-Mercaptobenzimidazole Mercaptobenzimidazole->Reaction_2 Final_Product 2-((1H-benzimidazol-2-yl)thio)- N-substituted-acetamide Reaction_2->Final_Product

Quantitative Data: Antidepressant Activity

The antidepressant potential of the synthesized compounds is often evaluated using in vivo models such as the tail suspension test (TST) and forced swim test (FST). The activity is expressed as the percent decrease in immobility duration (% DID).[1]

Compound IDSubstitutionDose (mg/kg)Antidepressant Activity (% DID) in TST[1]Antidepressant Activity (% DID) in FST[1]
VS25 N-benzyl3082.23Not Reported
Moclobemide (Standard) -2065.43Not Reported
Imipramine (Standard) -1568.23Not Reported
Fluoxetine (Standard) -2062.54Not Reported

G Phenylacetamide_Derivative Phenylacetamide Derivative MAO_A Monoamine Oxidase A (MAO-A) Phenylacetamide_Derivative->MAO_A Inhibits Metabolism Metabolism of Neurotransmitters MAO_A->Metabolism Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Neurotransmitters->Metabolism Increased_Levels Increased Levels of 5-HT and NE in Synapse Metabolism->Increased_Levels Reduced Antidepressant_Effect Antidepressant Effect Increased_Levels->Antidepressant_Effect

Application in the Synthesis of Arylpiperazine-Based Antipsychotics

Arylpiperazine moieties are common scaffolds in the development of atypical antipsychotic drugs. These compounds often exhibit a multi-target receptor profile, acting on dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.[2] The synthesis of novel arylpiperazine derivatives can be achieved by reacting 2-chloro-N-phenylacetamides with appropriately substituted phenylpiperazines.

Experimental Protocol: Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides

This protocol outlines a general method for the synthesis of potential antipsychotic agents.

  • Synthesis of 2-chloro-N-phenylacetamide:

    • React aniline with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., 2 N sodium hydroxide).

    • Isolate and purify the resulting 2-chloro-N-phenylacetamide.

  • Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides:

    • Treat the 2-chloro-N-phenylacetamide with the desired aryl-substituted phenylpiperazine in a solvent such as acetonitrile.

    • Add potassium carbonate (K2CO3) and potassium iodide (KI) to facilitate the reaction.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Isolate and purify the final product.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Aniline Aniline Reaction_1 Reaction in DCM + NaOH Aniline->Reaction_1 Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Reaction_1 Intermediate 2-Chloro-N-phenylacetamide Reaction_1->Intermediate Reaction_2 Reaction in Acetonitrile + K2CO3, KI Intermediate->Reaction_2 Arylpiperazine Aryl-substituted Phenylpiperazine Arylpiperazine->Reaction_2 Final_Product 2-[4-(Aryl substituted) piperazin-1-yl] -N-phenylacetamide Reaction_2->Final_Product

Signaling Pathways for Atypical Antipsychotics

Atypical antipsychotics achieve their therapeutic effect by modulating dopaminergic and serotonergic pathways. They typically act as antagonists or partial agonists at D2 receptors and also interact with various serotonin receptors, particularly 5-HT1A and 5-HT2A.[2][3]

G Arylpiperazine_Derivative Arylpiperazine Derivative D2_Receptor Dopamine D2 Receptor Arylpiperazine_Derivative->D2_Receptor Antagonist/ Partial Agonist 5HT1A_Receptor Serotonin 5-HT1A Receptor Arylpiperazine_Derivative->5HT1A_Receptor Agonist/ Partial Agonist 5HT2A_Receptor Serotonin 5-HT2A Receptor Arylpiperazine_Derivative->5HT2A_Receptor Antagonist Antipsychotic_Effect Antipsychotic Effect (Reduction of positive and negative symptoms) D2_Receptor->Antipsychotic_Effect 5HT1A_Receptor->Antipsychotic_Effect 5HT2A_Receptor->Antipsychotic_Effect

Application in the Synthesis of Anti-inflammatory and Anticancer Agents

N-phenylacetamide derivatives have also shown promise as anti-inflammatory and anticancer agents. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[4]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[4]
  • Mix equimolar quantities of 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) in acetonitrile.

  • Stir the mixture for 30 minutes.

  • Add the appropriate aniline derivative to the reaction mixture.

  • Continue stirring for 24 hours, monitoring the reaction by TLC.

  • Evaporate the acetonitrile.

  • Add water and ethyl acetate for extraction.

  • Separate the ethyl acetate phase and wash sequentially with sodium bicarbonate solution, dilute sulfuric acid, and brine.

  • Dry the organic layer, evaporate the solvent, and purify the product.

Quantitative Data: Anticancer Activity[4]

The anticancer activity of these compounds was assessed using the MTS assay, with results reported as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDSubstitution on N-phenyl ringPC3 (Prostate Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)
2b m-nitro52Not Reported
2c p-nitro80100
Imatinib (Reference) -4098

Application in the Synthesis of Antimicrobial Agents

N-substituted 2-chloroacetamides have been synthesized and evaluated for their antimicrobial properties. These compounds can be prepared through a straightforward reaction between chloroacetyl chloride and various amines.

Experimental Protocol: General Synthesis of 2-Chloro-N-alkyl/aryl Acetamides[5]
  • To a solution of an aqueous amine (0.02 mol), add four equivalents of chloroacetyl chloride (0.08 mol) dropwise over one hour with stirring.

  • Continue stirring the solution overnight.

  • Isolate the desired product by pouring the reaction mixture into ice-cold water, which causes the product to precipitate.

  • Filter the precipitate, wash it with cold water, and dry.

  • Recrystallize the product from 95% ethanol for purification.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of synthesized chloroacetamides can be determined by measuring the zone of inhibition against various bacterial and fungal strains.

Compound TypeTest OrganismZone of Inhibition (mm)
2-chloro-N-alkyl/aryl Acetamide DerivativesGram-positive bacteria (e.g., S. aureus)Varies with substitution
Gram-negative bacteria (e.g., E. coli)Varies with substitution
Fungi (e.g., C. albicans)Varies with substitution

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-methyl-N-phenylacetamide is a versatile chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive chloroacetyl group, makes it a valuable building block for introducing the N-methyl-N-phenylacetamide moiety into larger molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on reaction conditions, purification methods, and comparative data from various synthetic routes.

The primary and most common method for the synthesis of this compound is the acylation of N-methylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Various solvents and bases can be employed, each influencing the reaction rate, yield, and purity of the final product.

Data Presentation

The following table summarizes quantitative data from different synthetic protocols for this compound and the closely related N-phenyl-2-chloroacetamide, providing a comparison of reaction conditions and outcomes.

ProductAmineSolventBaseReaction TimeYield (%)Reference
This compoundN-methylanilineNot SpecifiedNot SpecifiedNot Specified25.80%[1]
2-Chloro-N-phenylacetamideAnilineGlacial Acetic AcidSodium Acetate2 hours79%
2-Chloro-N-phenylacetamideAnilinePhosphate BufferNone (neutral pH)15 minutes92%[2]
2-Chloro-N-phenylacetamideAnilineTetrahydrofuran (THF)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)3-6 hours86%[3]
N-Aryl ChloroacetamidesVarious AnilinesBenzeneTriethylamine (TEA)2 hoursNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis in an Organic Solvent with a Tertiary Amine Base

This protocol is a common and effective method for the synthesis of N-aryl chloroacetamides.

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Chloroform

  • Pyridine

  • 0.5 M HCl

  • 0.5 M NaOH

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve N-methylaniline (0.02 mol) and pyridine (0.03 mol) in chloroform (20 ml).

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of chloroacetyl chloride (0.02 mol) in chloroform dropwise to the cooled mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

  • Upon completion of the reaction (monitored by TLC), wash the reaction mixture successively with 0.5 M HCl, 0.5 M NaOH, and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield colorless crystals of this compound.

Protocol 2: "Green" Synthesis in Aqueous Phosphate Buffer

This environmentally friendly protocol avoids the use of hazardous organic solvents.[2]

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Phosphate buffer (0.1 M, pH 7.2)

  • Propylene oxide (optional, as an acid scavenger)

Procedure:

  • Disperse N-methylaniline (0.75 mmol) in 10 mL of phosphate buffer (0.1 M, pH 7.2) in a reaction flask.

  • To this suspension, add chloroacetyl chloride (0.8 mmol). Propylene oxide (1.6 mmol) can be added as an acid scavenger.

  • Stir the mixture vigorously at room temperature for approximately 20 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, the product will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water to remove any remaining salts.

  • Dry the purified this compound.

Mandatory Visualization

Signaling Pathway of Synthesis

The following diagram illustrates the chemical reaction for the synthesis of this compound from N-methylaniline and chloroacetyl chloride.

Synthesis_Pathway NMA N-Methylaniline intermediate Reaction Intermediate NMA->intermediate CAC Chloroacetyl Chloride CAC->intermediate Base Base (e.g., Pyridine) Base->intermediate Product 2-Chloro-N-methyl- N-phenylacetamide intermediate->Product Byproduct Base-HCl Salt intermediate->Byproduct

Caption: Chemical synthesis pathway of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Workflow start Start: Reactant Preparation reaction Acylation Reaction: N-Methylaniline + Chloroacetyl Chloride start->reaction workup Aqueous Workup: Acid/Base Washes reaction->workup extraction Solvent Extraction & Drying workup->extraction evaporation Solvent Removal: Rotary Evaporation extraction->evaporation purification Purification: Recrystallization evaporation->purification analysis Product Analysis: TLC, Melting Point, Spectroscopy purification->analysis end End: Pure Product analysis->end

Caption: General workflow for synthesis and purification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-N-methyl-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the N-acylation of N-methylaniline with chloroacetyl chloride. A base is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Moisture: Chloroacetyl chloride is highly reactive towards water, leading to its hydrolysis into chloroacetic acid and HCl. Ensure all glassware is oven-dried and use anhydrous solvents.[1][2][3]

  • Base Strength and Solubility: The base used to scavenge HCl is crucial. Weak or poorly soluble bases may not effectively neutralize the acid, leading to the protonation of N-methylaniline and halting the reaction.

  • Reaction Temperature: While the reaction is often performed at low temperatures to control its exothermic nature, insufficient temperature may lead to a slow or incomplete reaction.

  • Substrate Purity: Impurities in N-methylaniline or chloroacetyl chloride can lead to side reactions and lower yields.

  • Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of reactants.

Q3: I am observing the formation of side products. What are the common impurities and how can I avoid them?

Common side products can include:

  • Chloroacetic acid: This forms from the hydrolysis of chloroacetyl chloride.[1][4] To minimize this, ensure anhydrous reaction conditions.

  • Unreacted N-methylaniline: This can be due to incomplete reaction or protonation of the amine by HCl. Ensure the use of an appropriate and sufficient amount of base.

  • Double acylated products: While less common with secondary amines, under forcing conditions, side reactions can occur.[5] Stick to the recommended reaction stoichiometry and temperature.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[6][7] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (N-methylaniline) from the product (this compound). The spots can be visualized under UV light.

Q5: What is the best method for purifying the final product?

The most common method for purifying this compound is recrystallization.[8][9] A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. Suction filtration is then used to collect the crystals.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Moisture in reagents or glassware.Oven-dry all glassware before use. Use anhydrous solvents and freshly opened or distilled reagents.[1][2][3]
Ineffective base.Use a non-nucleophilic, soluble base like pyridine or triethylamine to effectively scavenge HCl.[10]
Reaction temperature is too low.While starting the reaction at 0°C is recommended to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Product is Oily or Difficult to Crystallize Presence of impurities.Re-purify the product by recrystallization. Ensure the crude product is thoroughly washed to remove any unreacted starting materials or salts.
Residual solvent.Dry the purified product under a high vacuum to remove any remaining solvent.
Formation of a White Precipitate (other than the product) Formation of hydrochloride salt of the base.This is expected. The salt is typically removed during the workup and purification steps.
Reaction Mixture Turns Dark Decomposition of starting materials or product.This can be caused by excessive heat or prolonged reaction times. Maintain strict temperature control and monitor the reaction closely to determine the optimal reaction time.

Quantitative Data Presentation

The choice of base and solvent can significantly impact the yield of the chloroacetylation reaction. The following table summarizes data from analogous N-acylation reactions, providing insights into optimizing the synthesis of this compound.

Amine Base Solvent Reaction Time Yield (%)
N-MethylanilinePyridineChloroform3.5 hoursNot specified, but product isolated
AnilineDBUTHF3-6 hours75-95
AnilineTEATHF>10 hoursLow
AnilineDABCOTHF>10 hoursLow
N-MethylanilinePhosphate Buffer (as a green alternative)Water20 minutes72

Note: Data for aniline reactions are from a study on various N-aryl 2-chloroacetamides and provide a useful comparison of base effectiveness.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard laboratory procedure for the chloroacetylation of a secondary amine.[11][12]

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Pyridine (or triethylamine)

  • Chloroform (or Dichloromethane - DCM)

  • 0.5 M HCl solution

  • 0.5 M NaOH solution

  • Distilled water

  • Ethanol (for recrystallization)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Suction filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (0.02 mol) and pyridine (0.03 mol) in chloroform (20 ml).

  • Cool the solution in an ice-water bath with continuous stirring.

  • Slowly add a solution of chloroacetyl chloride (0.02 mol) in chloroform dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3.5 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 0.5 M HCl, water, 0.5 M NaOH, and finally with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol-water mixture to yield colorless crystals of this compound.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for this compound Synthesis N_methylaniline N-Methylaniline Intermediate Tetrahedral Intermediate N_methylaniline->Intermediate + Chloroacetyl Chloride Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Intermediate Base Base (e.g., Pyridine) Byproduct Base-HCl Salt Base->Byproduct + HCl Product This compound Intermediate->Product - HCl

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Moisture Check for Moisture (Reagents, Glassware) Start->Check_Moisture Anhydrous_Conditions Ensure Anhydrous Conditions Check_Moisture->Anhydrous_Conditions Yes Check_Base Evaluate Base (Strength, Solubility, Amount) Check_Moisture->Check_Base No Anhydrous_Conditions->Check_Base Optimize_Base Optimize Base Selection and Stoichiometry Check_Base->Optimize_Base Issue Found Check_Temp Review Reaction Temperature Check_Base->Check_Temp OK Optimize_Base->Check_Temp Optimize_Temp Adjust Temperature Profile Check_Temp->Optimize_Temp Issue Found Check_Purity Verify Starting Material Purity Check_Temp->Check_Purity OK Optimize_Temp->Check_Purity Purify_Reagents Purify/Use Fresh Reagents Check_Purity->Purify_Reagents Issue Found Improved_Yield Yield Improved Check_Purity->Improved_Yield OK Purify_Reagents->Improved_Yield

Caption: A logical workflow for troubleshooting low product yield.

Key Parameter Relationships

Parameter_Relationships Key Parameter Interdependencies for Optimal Yield Yield High Yield & Purity Anhydrous Anhydrous Conditions Anhydrous->Yield Base Effective Base Anhydrous->Base prevents base deactivation Base->Yield Temperature Optimal Temperature Temperature->Yield Temperature->Base affects solubility & reactivity Purity Reagent Purity Purity->Yield Stirring Efficient Stirring Stirring->Yield

Caption: Interdependencies of key reaction parameters for achieving high yield.

References

Technical Support Center: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-methyl-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of N-methylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the potential side products in this synthesis?

A2: The primary side products include:

  • N,N-bis(chloroacetyl)-N-methylaniline: Formed from the diacylation of N-methylaniline.

  • Chloroacetic acid: Results from the hydrolysis of the starting material, chloroacetyl chloride, if moisture is present.[4][5]

  • 2-Hydroxy-N-methyl-N-phenylacetamide: Can be formed by the hydrolysis of the final product.

  • Unreacted N-methylaniline and chloroacetyl chloride: Incomplete reaction can leave starting materials as impurities.

Q3: How can I minimize the formation of side products?

A3: To minimize side products, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Controlling Stoichiometry: Use a precise 1:1 molar ratio of N-methylaniline to chloroacetyl chloride to reduce diacylation.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride.[4][6]

  • Choice of Base: A suitable base, such as pyridine or aqueous sodium hydroxide, should be used to efficiently neutralize the HCl byproduct without promoting hydrolysis of the product.[7]

  • Temperature Control: Maintaining a low temperature during the addition of chloroacetyl chloride can help to control the exothermic reaction and reduce the formation of side products.[7]

Q4: What analytical methods are suitable for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for monitoring the progress of the reaction and identifying and quantifying the main product and any impurities.[8][9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Ensure efficient stirring to promote mixing of the reactants. - Increase the reaction time or slightly elevate the temperature after the initial addition of chloroacetyl chloride.
Hydrolysis of Chloroacetyl Chloride - Use anhydrous solvents and thoroughly dry all glassware before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4][6]
Loss of Product during Work-up - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent hydrolysis of the amide. - Use an appropriate recrystallization solvent to maximize product recovery.
Side Product Formation - Carefully control the stoichiometry of the reactants. - Add the chloroacetyl chloride solution dropwise and at a low temperature to minimize diacylation.[7]
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity Possible Cause Suggested Solution
Unreacted N-methylaniline Incomplete reaction or incorrect stoichiometry.Ensure complete addition of chloroacetyl chloride and consider a slight excess (e.g., 1.05 equivalents) if N-methylaniline consistently remains. Purify the crude product by washing with dilute acid to remove the basic N-methylaniline.
N,N-bis(chloroacetyl)-N-methylaniline (Diacylation Product) Use of excess chloroacetyl chloride or reaction conditions favoring diacylation.Use a strict 1:1 molar ratio of reactants. Add chloroacetyl chloride slowly to the N-methylaniline solution. Lowering the reaction temperature can also disfavor the second acylation.
2-Hydroxy-N-methyl-N-phenylacetamide (Hydrolysis Product) Presence of water during the reaction or work-up, or use of a strong base that promotes hydrolysis.Maintain anhydrous conditions. Use a milder base or carefully control the pH during the work-up procedure. Avoid prolonged heating in the presence of water.
Chloroacetic Acid Hydrolysis of chloroacetyl chloride.Work under anhydrous conditions. During work-up, a wash with a weak base (e.g., sodium bicarbonate solution) can remove acidic impurities like chloroacetic acid.[5]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative example based on the Schotten-Baumann reaction.

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Pyridine (or 10% aqueous Sodium Hydroxide)

  • Chloroform (or another suitable anhydrous solvent)

  • 0.5 M HCl

  • 0.5 M NaOH

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (1 equivalent) and pyridine (1.5 equivalents) in anhydrous chloroform.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous chloroform dropwise to the stirred mixture, maintaining the temperature below 10 °C.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with 0.5 M HCl, water, 0.5 M NaOH, and finally with distilled water until the aqueous layer is neutral.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

Visualizations

Synthesis_Pathway NMA N-Methylaniline Product 2-Chloro-N-methyl-N- phenylacetamide NMA->Product + Chloroacetyl Chloride (Desired Reaction) Diacylation N,N-bis(chloroacetyl)- N-methylaniline NMA->Diacylation Excess Chloroacetyl Chloride CAC Chloroacetyl Chloride CAC->Product CAC->Diacylation Hydrolysis_CAC Chloroacetic Acid CAC->Hydrolysis_CAC Hydrolysis Hydrolysis_Product 2-Hydroxy-N-methyl-N- phenylacetamide Product->Hydrolysis_Product Hydrolysis Water H₂O Water->Hydrolysis_CAC Water->Hydrolysis_Product

Caption: Reaction pathway for the synthesis of this compound and major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Impurities Analyze Crude Product by HPLC/LC-MS Check_Conditions->Analyze_Impurities Unreacted_SM Unreacted Starting Materials Present? Analyze_Impurities->Unreacted_SM Diacylation_Detected Diacylation Product Detected? Unreacted_SM->Diacylation_Detected No Optimize_Stoichiometry Optimize Reactant Stoichiometry & Reaction Time Unreacted_SM->Optimize_Stoichiometry Yes Hydrolysis_Detected Hydrolysis Products Detected? Diacylation_Detected->Hydrolysis_Detected No Control_Stoichiometry Use 1:1 Stoichiometry & Slow Addition of Acyl Chloride Diacylation_Detected->Control_Stoichiometry Yes Ensure_Anhydrous Ensure Anhydrous Conditions & Optimize Work-up pH Hydrolysis_Detected->Ensure_Anhydrous Yes Purify Purify by Recrystallization or Chromatography Hydrolysis_Detected->Purify No Optimize_Stoichiometry->Purify Control_Stoichiometry->Purify Ensure_Anhydrous->Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

troubleshooting low yield in 2-Chloro-N-methyl-N-phenylacetamide reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Chloro-N-methyl-N-phenylacetamide, with a primary focus on resolving low product yield.

Troubleshooting Guide & FAQs

This section is designed to help researchers, scientists, and drug development professionals identify and resolve specific problems that may lead to unsatisfactory yields in their reaction.

Q1: What are the most common reasons for a low yield of this compound?

Low yields in this acylation reaction can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Temperature: The reaction between N-methylaniline and chloroacetyl chloride is exothermic. Poor temperature control can lead to the formation of unwanted side products.

  • Presence of Moisture: Chloroacetyl chloride is highly reactive towards water, leading to its hydrolysis into chloroacetic acid. This reduces the amount of acylating agent available for the primary reaction.

  • Inadequate Scavenging of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. If not effectively neutralized, HCl can protonate the N-methylaniline, rendering it unreactive.

  • Impurities in Reagents or Solvents: The purity of starting materials and the solvent is crucial. Impurities can interfere with the reaction or lead to the formation of side products that complicate purification.

  • Improper Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion of the limiting reagent.

Q2: My reaction mixture turned dark, and the yield was significantly lower than expected. What could be the cause?

A dark coloration of the reaction mixture often indicates the formation of degradation products or side-reactions. This can be caused by:

  • High Reaction Temperature: Overheating the reaction can lead to the decomposition of reactants or products. It is crucial to maintain a low temperature, especially during the addition of the highly reactive chloroacetyl chloride.[1]

  • Presence of Oxygen: While not always a primary concern for this specific reaction, oxidative side reactions can occur, especially if impurities are present. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Q3: How can I improve the yield by optimizing the reaction conditions?

Optimizing reaction conditions is key to maximizing yield. Consider the following adjustments:

  • Temperature Control: Add the chloroacetyl chloride dropwise to the solution of N-methylaniline while maintaining a low temperature, typically between 0°C and 10°C.[1]

  • Use of a Base: Incorporate a base to neutralize the HCl byproduct. Common choices include sodium hydroxide[1], triethylamine[2], or potassium carbonate.[3] The choice of base can influence the reaction outcome.

  • Solvent Selection: The reaction can be performed in various solvents, including toluene[1], chloroform[2], or even in a biphasic system. The choice of solvent can affect reaction rate and ease of product isolation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent potential oxidative side reactions.

Q4: I am struggling with the purification of the final product. What are the recommended procedures?

Effective purification is essential to obtain a high-purity product and an accurate yield calculation. Common purification methods include:

  • Filtration and Washing: The crude product often precipitates from the reaction mixture. It can be collected by filtration and washed with cold water to remove water-soluble impurities.[1][4]

  • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a highly effective method for purifying the solid product.[2][4]

  • Column Chromatography: For smaller scale reactions or to remove persistent impurities, silica gel column chromatography can be employed.

Data Presentation

The following table summarizes yields of chloroacetamides synthesized under various conditions, illustrating the impact of different reactants and methodologies.

Amine/Aniline ReactantAcylating AgentBase/AdditiveSolventReaction TimeYield (%)Reference
N-phenyl-1,2-benzenediamineChloroacetyl chlorideTriethylamineChloroform30 min60.0[2]
AnilineChloroacetyl chlorideSodium HydroxideToluene1 hour90.0[1]
AnilineChloroacetyl chlorideGlacial Acetic Acid / Sodium Acetate-1 hour79[5]
Aniline2-chloro-N,N-dimethylacetamidePalladium diacetate, etc.Toluene24 hours81[6]
N-methyl anilineChloroacetyl chloride---25.80[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established methods for the N-acylation of anilines.

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Toluene

  • 10% Sodium Hydroxide solution

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methylaniline (1.00 mole) in toluene (750 ml).

  • Add 10% sodium hydroxide solution (750 ml) to the flask.

  • Cool the stirred mixture to 0°C using an ice bath.

  • Add chloroacetyl chloride (1.75 mole) dropwise to the mixture over a period of 45 minutes, ensuring the temperature remains below 10°C.[1]

  • After the addition is complete, continue stirring at room temperature for approximately one hour.

  • The precipitated crystalline product, 2-Chloro-N-phenylacetamide, is then collected by filtration.

  • Wash the filtered product with cold toluene and dry it under a vacuum at 60°C.

Visualizations

Reaction Pathway

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_products Products N_methylaniline N-methylaniline Target_Product This compound N_methylaniline->Target_Product Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Target_Product Byproduct HCl Target_Product->Byproduct +

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Temp Was reaction temperature controlled (0-10°C)? Start->Check_Temp Check_Moisture Were anhydrous reagents and solvent used? Check_Temp->Check_Moisture Yes Optimize_Temp Action: Improve cooling and slow addition of chloroacetyl chloride Check_Temp->Optimize_Temp No Check_Base Was a base used to neutralize HCl? Check_Moisture->Check_Base Yes Dry_Reagents Action: Use freshly distilled solvents and dried reagents Check_Moisture->Dry_Reagents No Check_Purity Were reagents and solvents pure? Check_Base->Check_Purity Yes Add_Base Action: Add a suitable base (e.g., NaOH, Triethylamine) Check_Base->Add_Base No Purify_Reagents Action: Purify starting materials before reaction Check_Purity->Purify_Reagents No End Yield Improved Check_Purity->End Yes Optimize_Temp->End Dry_Reagents->End Add_Base->End Purify_Reagents->End

Caption: A step-by-step guide to diagnosing low reaction yield.

Relationship Between Reaction Parameters and Yield

Parameter_Relationships Key Parameters Influencing Reaction Yield cluster_params Reaction Parameters cluster_issues Potential Issues Yield Product Yield Temp Temperature Control Temp->Yield Inverse correlation with side reactions Side_Reactions Side Reactions Temp->Side_Reactions Moisture Absence of Moisture Moisture->Yield Direct correlation Hydrolysis Reagent Hydrolysis Moisture->Hydrolysis Base Effective HCl Scavenging Base->Yield Direct correlation Protonation Reactant Protonation Base->Protonation Purity Reagent Purity Purity->Yield Direct correlation Impurities Interfering Impurities Purity->Impurities Side_Reactions->Yield decreases Hydrolysis->Yield decreases Protonation->Yield decreases Impurities->Yield decreases

Caption: Factors impacting the final yield of the reaction.

References

Technical Support Center: Purification of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Chloro-N-methyl-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically arise from the starting materials and side reactions during synthesis. These include:

  • Unreacted Starting Materials: N-methylaniline and chloroacetyl chloride.

  • Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with water.[1]

  • Side-Products: Diacylated N-methylaniline or other byproducts from undesired side reactions.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is useful for separating the desired compound from significant amounts of impurities with different polarities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from impurities. A typical solvent system for TLC analysis of this compound is a mixture of hexane and ethyl acetate.[2] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[1][3]

Q4: The purified product is still showing a broad melting point range. What should I do?

A4: A broad melting point range indicates the presence of impurities. If you have already performed a single purification step, a second purification using the same or a different method may be necessary. For example, if you have recrystallized the product, you could try a second recrystallization or purify the material by column chromatography. It is also important to ensure the product is thoroughly dried, as residual solvent can also depress and broaden the melting point range.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

This phenomenon can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there is a high concentration of impurities.[4][5]

  • Suggested Solution 1: Re-dissolve and Cool Slowly. Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of crystals over oils.[4]

  • Suggested Solution 2: Change the Solvent System. If slow cooling is ineffective, the solvent may not be appropriate. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Suggested Solution 3: Induce Crystallization. If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound to initiate crystallization.[5]

Issue 2: No crystals form upon cooling, even after an extended period.

  • Suggested Solution 1: Concentrate the Solution. It is possible that too much solvent was used, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5]

  • Suggested Solution 2: Induce Crystallization. As mentioned above, scratching the flask or adding a seed crystal can help initiate crystal growth in a supersaturated solution.[5]

Issue 3: The resulting crystals are colored.

  • Suggested Solution: Use Activated Charcoal. Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Be aware that using too much charcoal can also adsorb some of your desired product.

Column Chromatography

Issue 1: Poor separation of the desired compound from an impurity on the column.

  • Suggested Solution 1: Optimize the Solvent System. The polarity of the eluent is critical for good separation.[6] If the compounds are eluting too quickly and together, the solvent system is likely too polar. If the compounds are not moving down the column, the solvent is not polar enough. Use TLC to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal conditions for separation before running the column.

  • Suggested Solution 2: Use a Longer Column or a Finer Stationary Phase. A longer column provides more surface area for the separation to occur. Using a stationary phase with a smaller particle size (higher mesh number) can also improve resolution.[6]

  • Suggested Solution 3: Gradient Elution. Instead of using a single solvent system (isocratic elution), a gradient elution can be employed. This involves starting with a less polar solvent and gradually increasing the polarity of the eluent over the course of the separation. This can help to first elute the less polar impurities and then the more polar desired compound with better resolution.[7]

Issue 2: The compound is not eluting from the column.

  • Suggested Solution: Increase Solvent Polarity. If your compound is highly polar, it may be strongly adsorbed to the silica gel.[7] Gradually increase the polarity of your mobile phase. For very polar compounds, it may be necessary to add a small percentage of a more polar solvent like methanol to the eluent.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent and specific volumes will need to be determined empirically. Ethanol or a mixture of ethanol and water are often good starting points for N-substituted acetamides.[8]

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry completely on the filter paper or in a desiccator.

ParameterValue/Range
Recrystallization Solvent Ethanol, Ethanol/Water, or other suitable organic solvents
Temperature for Dissolution Boiling point of the chosen solvent
Cooling Temperature Room temperature followed by 0-5 °C (ice bath)
Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography.

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[9] A common mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly without any air bubbles. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. If a more polar solvent is used for dissolution, it is best to pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

ParameterValue/Range
Stationary Phase Silica Gel (e.g., 70-230 mesh for gravity chromatography)
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture (ratio determined by TLC)
Elution Mode Isocratic or Gradient
Rf of Target Compound ~0.2 - 0.4

Visualizations

PurificationWorkflow crude Crude 2-Chloro-N-methyl- N-phenylacetamide recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_check Purity Check (TLC/HPLC/Melting Point) recrystallization->purity_check impurities Impurities in Filtrate/Eluent recrystallization->impurities column_chromatography->purity_check column_chromatography->impurities purity_check->recrystallization Repurify purity_check->column_chromatography Repurify pure_product Pure Product purity_check->pure_product Purity Met

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for No Crystals start Crude Product Dissolved in Hot Solvent cool Cooling Solution start->cool oiling_out Issue: Oiling Out cool->oiling_out no_crystals Issue: No Crystals Form cool->no_crystals crystals_form Crystals Form cool->crystals_form reheat Reheat, add more solvent, cool slowly oiling_out->reheat change_solvent Change solvent system oiling_out->change_solvent induce_crystallization1 Induce crystallization (scratch/seed) oiling_out->induce_crystallization1 concentrate Concentrate solution (evaporate solvent) no_crystals->concentrate induce_crystallization2 Induce crystallization (scratch/seed) no_crystals->induce_crystallization2

Caption: Troubleshooting guide for common issues during recrystallization.

References

optimizing reaction conditions for 2-Chloro-N-methyl-N-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-N-methyl-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the acylation of N-methyl-N-phenylamine (also known as N-methylaniline) with chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct formed during the reaction.

Q2: Which starting materials are required for this synthesis?

The primary reagents are N-methyl-N-phenylamine and chloroacetyl chloride. A suitable base and an organic solvent are also necessary.

Q3: What are some common bases used in this reaction, and how do I choose one?

Common bases include tertiary amines like triethylamine and pyridine, or inorganic bases like sodium hydroxide and sodium acetate.[1][2] The choice of base can depend on the solvent and reaction temperature. Pyridine or triethylamine are often used in organic solvents like chloroform or THF.[1][3]

Q4: What solvents are appropriate for this synthesis?

A variety of aprotic solvents can be used, including chloroform, toluene, and tetrahydrofuran (THF).[1][2][4] The choice of solvent can influence reaction rate and ease of product isolation.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (N-methyl-N-phenylamine), you can observe the consumption of the reactant and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Degraded Reagents: Chloroacetyl chloride is moisture-sensitive and can hydrolyze. N-methyl-N-phenylamine can oxidize and darken over time. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Inadequate Temperature Control: The reaction is often exothermic. Allowing the temperature to rise too high can lead to side reactions.1. Use freshly opened or properly stored reagents. Chloroacetyl chloride should be handled under anhydrous conditions. 2. Ensure accurate measurement of all reagents. A slight excess of the acylating agent may be used. 3. Perform the addition of chloroacetyl chloride at a low temperature (e.g., 0-5 °C) and maintain this temperature during the addition.[1][2]
Formation of a Dark-Colored Reaction Mixture 1. Oxidation of N-methyl-N-phenylamine: The starting amine is susceptible to air oxidation, especially at elevated temperatures. 2. Side Reactions: High temperatures or prolonged reaction times can promote the formation of colored impurities.1. Use purified N-methyl-N-phenylamine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. 2. Adhere to the recommended reaction temperature and time. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
Difficult Product Isolation 1. Product is Oily or Gummy: The presence of impurities can prevent the product from crystallizing. 2. Emulsion Formation During Workup: This can occur during the aqueous wash steps, making phase separation difficult.1. Purify the crude product using column chromatography or recrystallization from a suitable solvent like ethanol.[1] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Product Contaminated with Starting Material 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Washing: The workup procedure may not have effectively removed the unreacted amine.1. Extend the reaction time or consider a slight increase in temperature after the initial addition, while monitoring with TLC. 2. During the workup, wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove any unreacted N-methyl-N-phenylamine.[3]

Experimental Protocols

Protocol 1: Synthesis using Pyridine in Chloroform

This protocol is based on a reported synthesis of this compound.[3]

Materials:

  • N-methyl-N-phenylamine

  • Chloroacetyl chloride

  • Pyridine

  • Chloroform

  • 0.5 M HCl solution

  • 0.5 M NaOH solution

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve N-methyl-N-phenylamine (1.0 eq) and pyridine (1.5 eq) in chloroform.

  • Cool the mixture in an ice-water bath.

  • Slowly add a solution of chloroacetyl chloride (1.0 eq) in chloroform dropwise to the cooled mixture while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.

  • Filter the resulting solid product by suction filtration.

  • Wash the solid successively with water, 0.5 M HCl, and 0.5 M NaOH, followed by a final wash with distilled water.

  • Recrystallize the purified solid from ethanol to obtain colorless crystals of this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylations

Reactants Base Solvent Temperature Time Yield Reference
N-phenyl-1,2-benzenediamine + Chloroacetyl chlorideTriethylamineChloroform-5 to 20 °C30 min60%[1]
Aniline + Chloroacetyl chlorideNaOHToluene/Water< 10 °C1 hour90%[2]
N-methyl-N-phenylamine + Chloroacetyl chloridePyridineChloroform0 °C to RT3.5 hoursNot specified[3]
Aniline + Chloroacetyl chlorideDBUTHF0 °C to RT3-6 hours75-95%[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product prep_reagents 1. Dissolve N-methyl-N-phenylamine and pyridine in chloroform cool_mixture 2. Cool mixture in ice-water bath prep_reagents->cool_mixture add_reagent 3. Add chloroacetyl chloride solution dropwise cool_mixture->add_reagent stir_reaction 4. Stir at room temperature for 3.5 hours add_reagent->stir_reaction filter_solid 5. Filter solid product stir_reaction->filter_solid wash_solid 6. Wash with H2O, HCl, NaOH filter_solid->wash_solid recrystallize 7. Recrystallize from ethanol wash_solid->recrystallize final_product This compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism NMA N-methyl-N-phenylamine (Nucleophile) intermediate Tetrahedral Intermediate NMA->intermediate Nucleophilic Attack CAC Chloroacetyl Chloride (Electrophile) CAC->intermediate product This compound intermediate->product Elimination of Cl- hcl HCl (neutralized by base) intermediate->hcl Proton Transfer

Caption: Generalized mechanism for the acylation of N-methyl-N-phenylamine.

References

stability of 2-Chloro-N-methyl-N-phenylacetamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Chloro-N-methyl-N-phenylacetamide under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: this compound, an N-substituted amide, is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathway is the cleavage of the amide bond, which is a common reaction for this functional group.[1] The rate of hydrolysis is influenced by the pH of the solution and the temperature. Generally, amides are relatively stable under neutral conditions but will degrade when exposed to strong acids or bases, particularly at elevated temperatures.

Q2: What are the likely degradation products of this compound upon hydrolysis?

A2: The hydrolysis of this compound is expected to yield N-methylaniline and chloroacetic acid.

  • Under acidic conditions: The reaction will produce N-methylaniline (as its protonated salt, e.g., N-methylanilinium chloride if HCl is used) and chloroacetic acid.

  • Under basic conditions: The reaction will yield N-methylaniline and a salt of chloroacetic acid (e.g., sodium chloroacetate if NaOH is used).

Q3: How can I monitor the degradation of this compound during my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for monitoring the degradation of this compound. A reverse-phase C18 column is typically effective for separating the parent compound from its degradation products. The use of a photodiode array (PDA) detector is recommended to monitor multiple wavelengths and ensure that all components are detected. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause Suggested Solution
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the severity of the stress conditions (e.g., higher concentration of acid/base, higher temperature, or longer exposure time). 2. Confirm the stability by ensuring the analytical method is capable of detecting small changes.
Complete or near-complete degradation of the compound. 1. Stress conditions are too harsh.1. Reduce the severity of the stress conditions (e.g., lower concentration of acid/base, lower temperature, or shorter exposure time). The goal of forced degradation is typically to achieve 5-20% degradation to identify the primary degradation products.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation.1. Adjust the mobile phase pH to ensure all analytes are in a single ionic form. 2. Reduce the injection volume or sample concentration. 3. Wash the column with a strong solvent or replace the column if necessary.
Inconsistent or non-reproducible degradation results. 1. Variability in experimental conditions (e.g., temperature fluctuations, inaccurate reagent concentrations). 2. Sample preparation inconsistencies.1. Ensure precise control over all experimental parameters. Use calibrated equipment. 2. Standardize the sample preparation procedure.
Mass balance is significantly less than 100%. 1. Some degradation products are not detected by the analytical method (e.g., lack a UV chromophore). 2. Degradation products are volatile. 3. Degradation products are strongly retained on the HPLC column.1. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). 2. Employ Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile compounds. 3. Modify the HPLC gradient to ensure all compounds are eluted.

Experimental Protocols

Forced Hydrolysis Studies

Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods.

1. Acid-Catalyzed Hydrolysis

  • Objective: To assess the stability of this compound in an acidic environment.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • In a reaction vessel, mix a known volume of the stock solution with an equal volume of an aqueous solution of hydrochloric acid (HCl) to achieve a final acid concentration of 0.1 N to 1 N.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of a base (e.g., NaOH).

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Base-Catalyzed Hydrolysis

  • Objective: To evaluate the stability of this compound in a basic environment.

  • Procedure:

    • Prepare a stock solution of this compound as described for the acid hydrolysis study.

    • In a reaction vessel, mix a known volume of the stock solution with an equal volume of an aqueous solution of sodium hydroxide (NaOH) to achieve a final base concentration of 0.1 N to 1 N.

    • Maintain the solution at a controlled temperature (e.g., room temperature or 40-60 °C) for a specified period.

    • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of an acid (e.g., HCl).

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Quantitative Data Summary
Condition Reagent Concentration Temperature Expected Stability Primary Degradation Pathway
Acidic 0.1 N - 1 N HClRoom TemperatureGenerally stable with slow degradationAmide Hydrolysis
Acidic 0.1 N - 1 N HCl60 - 80 °CSignificant degradationAmide Hydrolysis
Basic 0.1 N - 1 N NaOHRoom TemperatureModerate degradationAmide Hydrolysis
Basic 0.1 N - 1 N NaOH40 - 60 °CRapid degradationAmide Hydrolysis

Visualizations

Degradation Pathways

The following diagrams illustrate the expected degradation pathways of this compound under acidic and basic conditions.

Acid_Hydrolysis This compound This compound Protonated Amide Protonated Amide This compound->Protonated Amide + H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Amide->Tetrahedral Intermediate + H₂O N-methylaniline N-methylaniline Tetrahedral Intermediate->N-methylaniline - H⁺ Chloroacetic acid Chloroacetic acid Tetrahedral Intermediate->Chloroacetic acid - H₂N⁺(CH₃)Ph

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Base_Hydrolysis This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH⁻ N-methylaniline N-methylaniline Tetrahedral Intermediate->N-methylaniline Chloroacetate Chloroacetate Tetrahedral Intermediate->Chloroacetate - N(CH₃)Ph⁻

Caption: Base-catalyzed hydrolysis pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Expose to Stress Conditions Expose to Stress Conditions Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolytic Photolytic Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Expose to Stress Conditions Sample & Neutralize Sample & Neutralize Expose to Stress Conditions->Sample & Neutralize HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample & Neutralize->HPLC/LC-MS Analysis Data Analysis Data Analysis HPLC/LC-MS Analysis->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Data Analysis->Develop Stability-Indicating Method

Caption: General experimental workflow for forced degradation studies.

References

preventing decomposition of 2-Chloro-N-methyl-N-phenylacetamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chloro-N-methyl-N-phenylacetamide during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during workup?

A1: The decomposition of this compound during workup is primarily caused by two chemical processes:

  • Hydrolysis of the Amide Bond: This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide linkage to form N-methylaniline and chloroacetic acid (or their respective salts). Amides are generally more stable than esters, but prolonged exposure to strong acids or bases, especially at elevated temperatures, can promote this degradation pathway.[1][2][3]

  • Nucleophilic Substitution of the Chlorine Atom: The chloroacetyl group is a reactive electrophile. The chlorine atom can be displaced by nucleophiles present in the workup solutions. For instance, during a wash with an aqueous base (e.g., NaOH, NaHCO₃), the hydroxide ion can act as a nucleophile, leading to the formation of 2-hydroxy-N-methyl-N-phenylacetamide.[1]

Q2: At what pH is this compound most stable?

A2: Chloroacetamide derivatives are generally most stable at a neutral pH (around 7).[1] Both strongly acidic and strongly basic conditions can accelerate decomposition.

Q3: Can I use sodium bicarbonate to neutralize my reaction mixture?

A3: Yes, a saturated or dilute solution of sodium bicarbonate is a common and recommended choice for neutralizing residual acid. It is a weaker base than sodium hydroxide and is less likely to cause significant amide hydrolysis, especially if the wash is performed quickly and at a low temperature. However, be aware that even bicarbonate can lead to some hydrolysis or substitution if the contact time is prolonged.

Q4: I observe an unexpected polar impurity by TLC after my basic wash. What could it be?

A4: A common polar impurity formed during a basic wash is the hydroxy-substituted byproduct, 2-hydroxy-N-methyl-N-phenylacetamide. This is formed via nucleophilic substitution of the chloride by hydroxide ions. To minimize its formation, reduce the exposure time to the basic solution and keep the temperature low.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low final product yield after workup. 1. Amide bond hydrolysis due to prolonged exposure to strong acid or base.• Minimize the duration of acidic or basic washes.• Use dilute solutions of acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃).• Perform washes at low temperatures (0-5 °C) using an ice bath.
2. Loss of product into the aqueous layer during extraction.• Ensure the organic solvent is appropriate for extracting your product.• Perform multiple extractions with smaller volumes of the organic solvent.• If the product has some water solubility, consider back-extraction of the combined aqueous layers.
Presence of N-methylaniline in the final product. Incomplete reaction or hydrolysis of the amide bond.• For incomplete reactions, optimize the reaction conditions (time, temperature, stoichiometry).• To prevent hydrolysis, follow the recommendations for minimizing exposure to acidic/basic conditions during workup.
Formation of a white precipitate at the interface of organic and aqueous layers. This could be the salt of a protonated or deprotonated species with low solubility in either phase.• Add more organic solvent and/or water to help dissolve the precipitate.• If a persistent emulsion forms, adding brine (saturated NaCl solution) can help break it.
The organic layer remains colored after washing. Residual colored impurities from the reaction mixture.• Consider a wash with a reducing agent solution like sodium bisulfite if oxidative impurities are suspected.• If the impurity is acidic or basic, an appropriate aqueous wash may remove it.

Quantitative Data Summary

CompoundConditionHalf-life / % DegradationReference
ChloroacetamidepH 853 days[4]
A chloroacetamide derivativepH 8 buffer, 37 °C30% hydrolysis after 2 days[5]

Note: The stability of this compound may differ from these examples due to the influence of the N-methyl and N-phenyl substituents. This data should be used as a qualitative guide to appreciate the potential for degradation under basic conditions.

Experimental Protocols

Recommended Standard Workup Protocol for this compound

This protocol is designed to minimize decomposition.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.

  • Washing Sequence (perform all washes at 0-5 °C): a. Wash the organic layer once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake gently and vent frequently. b. Wash the organic layer once with deionized water. c. Wash the organic layer once with brine (saturated NaCl solution) to aid in drying.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Protocol for Removing Unreacted N-methylaniline

If the starting material, N-methylaniline, is present after the reaction, an acidic wash can be employed.

  • Extraction: After quenching, extract the product into an organic solvent.

  • Acidic Wash: Wash the organic layer with 1M HCl. This will protonate the N-methylaniline, making it water-soluble and partitioning it into the aqueous layer. Repeat the wash if necessary, monitoring the removal of the starting material by TLC.

  • Neutralization and Subsequent Washes: Proceed with the standard workup protocol (washing with NaHCO₃, water, and brine) to remove any residual acid and isolate the product.

Visualizations

Troubleshooting Workflow for Workup

G start Start Workup quench Quench Reaction (e.g., with sat. NH4Cl) start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO3 (cold, brief) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate issue_check Low Yield or Impurity Observed? concentrate->issue_check end Pure Product issue_check->end No hydrolysis_check Amide Hydrolysis (N-methylaniline present)? issue_check->hydrolysis_check Yes substitution_check Nucleophilic Substitution (Hydroxy byproduct)? hydrolysis_check->substitution_check No solution_hydrolysis Use Dilute Acid Wash (1M HCl) before NaHCO3 hydrolysis_check->solution_hydrolysis Yes substitution_check->end No solution_substitution Reduce Temperature & Time of Basic Wash substitution_check->solution_substitution Yes solution_hydrolysis->extract solution_substitution->wash_bicarb

Caption: Troubleshooting workflow for the workup of this compound.

Decomposition Pathways

G cluster_acid Acidic Conditions (H3O+) cluster_base Basic Conditions (OH-) reactant This compound product_acid N-methylaniline + Chloroacetic Acid reactant->product_acid Amide Hydrolysis product_base_hydrolysis N-methylanilinide + Chloroacetic Acid Salt reactant->product_base_hydrolysis Amide Hydrolysis product_base_substitution 2-Hydroxy-N-methyl-N-phenylacetamide reactant->product_base_substitution SN2 Substitution

Caption: Primary decomposition pathways for this compound during workup.

References

Technical Support Center: Purification of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Chloro-N-methyl-N-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The primary impurities typically arise from the synthesis process. These include unreacted starting materials such as N-methylaniline and chloroacetyl chloride. Side products can also be present, including hydrolysis products of chloroacetyl chloride (chloroacetic acid) or the desired product itself (N-methyl-N-phenylacetamide-2-ol). If a base like pyridine is used, pyridine hydrochloride may also be present as an impurity.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. A suggested TLC solvent system is a mixture of toluene and ethyl acetate (e.g., a 7:3 v/v ratio), which can typically separate the product from less polar starting materials and more polar byproducts.[1] High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative purity analysis of the final product.[2]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is a crystalline solid.[3] Its reported melting point is in the range of 66-68°C.[3] A broad melting point range or an oily appearance of the final product often indicates the presence of impurities.

Q4: Can this compound degrade during purification or storage?

A4: Yes, the chloroacetamide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4][5] This would lead to the formation of the corresponding hydroxyacetamide derivative. It is advisable to use dilute acid and base for washing and to avoid prolonged exposure to harsh conditions. For long-term storage, keeping the purified compound in a cool, dry, and dark place is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: The crude product is an oil and does not solidify.
  • Possible Cause 1: Residual Solvent: The presence of residual organic solvent from the reaction or extraction can prevent the product from solidifying.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent degradation), to remove any remaining solvent.

  • Possible Cause 2: High Impurity Content: Significant amounts of unreacted starting materials or byproducts can lower the melting point of the mixture, resulting in an oil.

    • Solution: Proceed with a liquid-liquid extraction workup to remove acidic and basic impurities. Wash the organic layer sequentially with dilute hydrochloric acid (e.g., 0.5 M HCl) to remove unreacted N-methylaniline, followed by a dilute base (e.g., 0.5 M NaOH) to remove chloroacetic acid, and finally with brine.[6] After drying and concentrating, attempt to recrystallize the product. If it still oils out, column chromatography is the recommended next step.

Problem 2: Low yield after recrystallization.
  • Possible Cause 1: Inappropriate Solvent Choice: The chosen recrystallization solvent may be too good at dissolving the product, even at low temperatures.

    • Solution: Ethanol is a commonly used solvent for recrystallization of similar compounds.[6][7] If the yield is low, you can try a solvent mixture. For instance, dissolve the product in a minimal amount of hot ethanol and then slowly add a poor solvent like water or hexane until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

  • Possible Cause 2: Using an Excessive Amount of Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated and maximizes crystal formation upon cooling.

Problem 3: Persistent impurities after recrystallization.
  • Possible Cause 1: Co-crystallization of Impurities: Some impurities may have similar solubility properties to the desired product and co-crystallize.

    • Solution: Perform a second recrystallization. If the impurity persists, column chromatography is a more effective method for separating compounds with similar polarities.

  • Possible Cause 2: Incomplete Removal of Starting Materials: Unreacted N-methylaniline can be particularly challenging to remove completely by recrystallization alone if it is present in significant quantities.

    • Solution: Ensure the initial acid wash during the workup was thorough. If N-methylaniline is still present, column chromatography is the most effective method for its removal.

Data Presentation

The following table provides a summary of expected purity levels for this compound after various purification stages. These are representative values and actual results may vary depending on the specific experimental conditions.

Purification MethodTypical Purity (% by HPLC)Key Impurities Removed
Crude Product70-85%Unreacted starting materials, byproducts
After Acid/Base Wash85-95%N-methylaniline, chloroacetic acid
After Recrystallization (1x)>97%Most remaining starting materials and some byproducts
After Column Chromatography>99%Closely related impurities, residual starting materials

Experimental Protocols

Purification by Washing and Recrystallization

This protocol is adapted from a literature procedure for the synthesis and purification of this compound.[6]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 0.5 M hydrochloric acid. This step protonates and removes basic impurities like unreacted N-methylaniline. Separate the aqueous layer.

  • Base Wash: Wash the organic layer with 0.5 M sodium hydroxide solution to remove acidic impurities like chloroacetic acid. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Purification by Column Chromatography

This is a general protocol for the purification of moderately polar organic compounds and can be adapted for this compound.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase (or a less polar solvent like petroleum ether) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product is_solid Is the product a solid? start->is_solid wash Perform Acid/Base Wash is_solid->wash Yes oily_product Product is an oil is_solid->oily_product No recrystallize Recrystallize from Ethanol wash->recrystallize check_purity Check Purity (TLC/HPLC/m.p.) recrystallize->check_purity low_yield Low Yield recrystallize->low_yield pure_product Pure Product check_purity->pure_product Purity >97% persistent_impurities Persistent Impurities check_purity->persistent_impurities Purity <97% column_chromatography Perform Column Chromatography column_chromatography->check_purity oily_product->wash optimize_recrystallization Optimize Recrystallization (e.g., solvent mixture) low_yield->optimize_recrystallization persistent_impurities->column_chromatography optimize_recrystallization->recrystallize

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Monitoring 2-Chloro-N-methyl-N-phenylacetamide Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the synthesis of 2-Chloro-N-methyl-N-phenylacetamide using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring this reaction? A1: Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique used to separate components of a mixture.[1] It is ideal for monitoring the progress of the this compound synthesis by allowing for the simultaneous visualization of the consumption of starting materials (e.g., N-methylaniline) and the formation of the product.[2]

Q2: How do I interpret the results on a TLC plate for this reaction? A2: A complete reaction is indicated by the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product.[2] By spotting the reaction mixture alongside reference spots of the starting materials, you can track the conversion over time. The product, this compound (an amide), is generally less polar than the N-methylaniline starting material. Therefore, the product spot is expected to travel further up the plate, resulting in a higher Retention Factor (Rf) value.

Q3: What is a suitable mobile phase (solvent system) for this analysis? A3: The choice of mobile phase depends on the polarity of the compounds. A common starting point for separating amides and amines is a mixture of a non-polar solvent and a moderately polar solvent. Good starting solvent systems include ethyl acetate/hexanes or dichloromethane/methanol. The ratio should be adjusted to achieve good separation, where the product Rf value is approximately 0.3-0.5. If spots are too high (high Rf), decrease the polarity by adding more of the non-polar solvent (e.g., hexanes). If spots are too low (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[3]

Q4: How can I visualize the spots if they are not colored? A4: Since this compound and its precursors are typically colorless, visualization techniques are required.[4] The most common non-destructive method is using a UV lamp (254 nm), as the aromatic rings in the reactant and product should absorb UV light and appear as dark spots on a fluorescent plate.[4][5] Destructive methods, such as staining, can also be used. Common stains include potassium permanganate (visualizes oxidizable groups), iodine vapor, or p-anisaldehyde.[5][6]

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction

This protocol outlines the standard procedure for setting up and running a TLC plate to monitor the reaction progress.

Materials:

  • TLC plates (silica gel coated, with fluorescent indicator F254)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil and ruler

  • Mobile phase (e.g., 30% ethyl acetate in hexanes)

  • Reaction mixture

  • Reference solutions of starting materials (e.g., N-methylaniline) and product (if available) dissolved in a volatile solvent like ethyl acetate or dichloromethane.

Procedure:

  • Prepare the Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, then cover with the lid and let it equilibrate for 5-10 minutes.

  • Prepare the Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark small, evenly spaced ticks on this line for each sample you will spot.

  • Spot the Plate: Dip a capillary tube into the reference solution or reaction mixture. Gently and briefly touch the end of the capillary tube to the corresponding tick mark on the origin line. Keep the spots small (1-2 mm in diameter) to prevent streaking.[7] For the reaction mixture, it is often useful to spot it multiple times at different time intervals (e.g., T=0, T=1h, T=2h) on the same plate to track progress. A "co-spot," where the starting material and reaction mixture are spotted in the same lane, can help confirm spot identity.[8]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase.[9] Close the lid and allow the solvent to travel up the plate undisturbed.

  • Complete the Run: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize and Analyze: Allow the solvent to evaporate completely. View the plate under a UV lamp and circle any visible spots with a pencil.[4] If necessary, use a chemical stain for further visualization. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[1]

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate spotting 3. Spot Samples (Reactant, Product, Rxn Mixture) prep_plate->spotting develop 4. Develop Plate in Chamber spotting->develop mark_front 5. Remove Plate & Mark Solvent Front develop->mark_front dry 6. Dry Plate mark_front->dry visualize 7. Visualize Spots (UV Light, Stain) dry->visualize analyze 8. Analyze Results (Calculate Rf, Assess Completion) visualize->analyze

Caption: Workflow for monitoring a reaction using TLC.

Quantitative Data Summary

While exact Rf values are highly dependent on specific experimental conditions (e.g., silica gel activity, temperature, chamber saturation), the relative polarity of the compounds involved provides a predictable trend.

Table 1: Expected Polarity and Relative Rf Values

CompoundChemical ClassExpected PolarityExpected Relative Rf Value
N-methylaniline (Reactant)Secondary AmineHighLow
Chloroacetyl chloride (Reactant)Acyl HalideModerateModerate (often hydrolyzes on silica)
This compound (Product)Tertiary AmideModerate-LowHigh

Table 2: Common Mobile Phase Solvents

SolventPolarity IndexRole in Mobile Phase
Hexane / Heptane0.1Non-polar base
Toluene2.4Non-polar base
Dichloromethane (DCM)3.1Moderately polar component
Ethyl Acetate (EtOAc)4.4Polar component
Acetone5.1Polar component
Methanol (MeOH)5.1Highly polar component (use sparingly)

Troubleshooting Guide

Q: My spots are streaking or elongated. What should I do? A: Streaking can have several causes:

  • Sample Overload: The sample applied is too concentrated.[9] Solution: Dilute your sample and re-spot a smaller amount.[7]

  • Acidic or Basic Compound: The amide product or amine reactant may interact strongly with the acidic silica gel.[1] Solution: Add a small amount (0.5-2%) of triethylamine to the mobile phase to suppress interactions with basic compounds, or a small amount of acetic acid for acidic impurities.[3][7]

  • High Polarity: The compound is very polar and does not move cleanly. Solution: Try a more polar solvent system or consider adding a small percentage of methanol.[1]

Q: I don't see any spots on my developed plate. A: This can happen for a few reasons:

  • Sample Too Dilute: The concentration of the compound is below the detection limit.[9] Solution: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[9]

  • Compound is Not UV-Active: While unlikely for this specific compound, it's a possibility. Solution: Use a chemical stain like potassium permanganate or iodine to visualize the spots.[6]

  • Spotting Line Below Solvent Level: The sample washed off into the solvent reservoir instead of migrating up the plate.[1][9] Solution: Always ensure the origin line where you spot your samples is above the level of the mobile phase in the chamber.

Q: My reactant and product spots are not well-separated (similar Rf values). A: This indicates the mobile phase polarity is not optimal for separation.[8]

  • Solution: Systematically vary the solvent ratio. Prepare several mobile phases with slightly different polarities (e.g., 20% EtOAc/Hexane, 30% EtOAc/Hexane, 40% EtOAc/Hexane) and test them to find the best separation. A different solvent system (e.g., Dichloromethane/Methanol) might also provide better results.[3]

Q: The solvent front is running unevenly. A: An uneven solvent front will lead to inaccurate Rf values.[1]

  • Possible Cause: The bottom edge of the TLC plate is not flat or the silica is chipped.[7] Solution: Ensure the plate is placed flat on the bottom of the chamber. If the plate is damaged, you may need to use a new one.[7]

  • Possible Cause: The chamber is not properly sealed and saturated. Solution: Ensure the lid is on tightly and that filter paper is used to maintain a saturated atmosphere.

Troubleshooting_Logic start TLC Plate Issue? q1 Are spots streaking? start->q1 q2 Are spots not separated? start->q2 q3 Are there no spots? start->q3 q4 Is Rf too high/low? start->q4 sol1a Dilute Sample q1->sol1a Yes sol1b Add Acid/Base to Eluent q1->sol1b If still streaking sol2 Change Solvent Ratio or System q2->sol2 Yes sol3a Concentrate Sample q3->sol3a Yes sol3b Use a Chemical Stain q3->sol3b If still no spots sol4 Adjust Solvent Polarity q4->sol4 Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Technical Support Center: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 2-Chloro-N-methyl-N-phenylacetamide, with a special focus on the critical role of temperature in achieving high yield and purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this synthetic procedure.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too high: This can lead to the rapid hydrolysis of chloroacetyl chloride, especially in the presence of aqueous base, reducing the amount of acylating agent available to react with the N-methylaniline.[1][2]Maintain a low reaction temperature, ideally between 0-5°C, using an ice bath. This slows down the rate of hydrolysis of the chloroacetyl chloride.
Inefficient stirring: In a biphasic reaction (Schotten-Baumann conditions), poor mixing between the organic and aqueous layers will result in a slow reaction rate.[3][4]Use vigorous mechanical stirring to ensure intimate contact between the reactants at the interface of the two phases.
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring until the starting N-methylaniline is no longer visible on the TLC plate.
Product is an Oil or Fails to Crystallize Presence of impurities: Unreacted starting materials or side products can act as impurities that inhibit crystallization.Purify the crude product using column chromatography. Alternatively, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Residual solvent: The presence of excess solvent can prevent the product from solidifying.Ensure the solvent is thoroughly removed under reduced pressure using a rotary evaporator.
Formation of a Colored Impurity (e.g., yellow or brown) Reaction temperature is too high: Elevated temperatures can promote side reactions and the formation of colored byproducts, possibly due to the degradation of the aniline derivative.As with low yield, maintaining a low reaction temperature (0-5°C) is crucial.
Air oxidation: N-methylaniline and its derivatives can be susceptible to air oxidation, which can lead to colored impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low Purity of the Final Product Side reactions: Besides hydrolysis of the acylating agent, other side reactions such as over-acylation (though less common for secondary amines) or reactions involving impurities in the starting materials can occur.Use high-purity starting materials. Control the stoichiometry of the reactants carefully. Employing a slow, dropwise addition of chloroacetyl chloride can also minimize side reactions.
Inefficient purification: The chosen purification method may not be effective at removing all impurities.For solid products, recrystallization from a suitable solvent system is often effective. If impurities persist, column chromatography is a more rigorous purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature range for this reaction is typically between 0°C and 5°C.[1] This low temperature is critical to minimize the hydrolysis of chloroacetyl chloride, a highly reactive acylating agent, which competes with the desired N-acylation of N-methylaniline. Running the reaction at higher temperatures, such as room temperature, can lead to significantly lower yields due to this side reaction.

Q2: What are the most common side products to expect in this synthesis?

A2: The most common side product is chloroacetic acid, which is formed from the hydrolysis of chloroacetyl chloride in the presence of water.[2] If the reaction temperature is not well-controlled, the amount of this byproduct can be substantial. Another potential, though less likely, side product is the diacylated product, which would result from the acylation of the nitrogen atom of the newly formed amide. However, this is generally less of a concern with secondary amines compared to primary amines.

Q3: Why is a base, such as sodium hydroxide, used in this reaction?

A3: This reaction, when performed with an amine and an acid chloride, is an example of a Schotten-Baumann reaction.[3][6] A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation.[7] The removal of HCl drives the reaction to completion. A common procedure involves a two-phase system where the organic reactants are in a solvent like dichloromethane or toluene, and the base is in an aqueous solution.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is taken at different time intervals and run on a TLC plate against the starting material (N-methylaniline). The reaction is considered complete when the spot corresponding to N-methylaniline has disappeared.

Q5: What is the best method for purifying the final product?

A5: If the product is a solid, recrystallization is often the most straightforward and effective method for purification.[5] Suitable solvents for recrystallization can be determined through small-scale solubility tests. If the product is an oil or if recrystallization does not yield a pure product, flash column chromatography on silica gel is the recommended purification technique.

Data Presentation

The following table summarizes the expected impact of temperature on the synthesis of this compound. The data presented here is representative of typical outcomes for Schotten-Baumann reactions and serves as a guideline for experimental design.

Reaction Temperature (°C)Expected Yield (%)Expected Purity (%)Key Observations
0 - 585 - 95> 98Clean reaction with minimal side product formation. Product typically precipitates as a white to off-white solid.
20 - 25 (Room Temperature)25 - 5090 - 95Noticeable decrease in yield due to hydrolysis of chloroacetyl chloride.[8] The product may require more extensive purification.
40 - 50< 20< 85Significant formation of chloroacetic acid and potentially other colored impurities. The reaction mixture may appear yellow or brown.

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of this compound (Recommended)

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dissolve N-methylaniline (1.0 equivalent) in toluene.

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • Cool both the N-methylaniline solution and the sodium hydroxide solution to 0-5°C in an ice bath.

  • Combine the cold N-methylaniline solution and the cold sodium hydroxide solution in the reaction flask and stir vigorously.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the rapidly stirred biphasic mixture, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction progress by TLC until the N-methylaniline is consumed.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes/ethyl acetate mixture).

Protocol 2: Room Temperature Synthesis of this compound

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Aqueous amine solution

  • Deionized water

  • Ice

Procedure:

  • To a solution of aqueous N-methylaniline (1.0 equivalent), add chloroacetyl chloride (4.0 equivalents) dropwise over one hour with stirring at room temperature.[8]

  • Continue stirring the reaction mixture overnight.[8]

  • Pour the reaction mixture into ice-cold water to precipitate the product.[8]

  • Filter the precipitate, wash with cold water, and dry.[8]

  • Recrystallize the crude product from 95% ethanol.[8]

Mandatory Visualization

experimental_workflow Experimental Workflow for Low-Temperature Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve N-methylaniline in Toluene cool Cool reactants to 0-5°C prep_amine->cool prep_base Prepare 10% aq. NaOH prep_base->cool mix Combine and stir vigorously cool->mix add Add Chloroacetyl Chloride dropwise (T < 5°C) mix->add react Stir for 1-2 hours at 0-5°C add->react separate Separate organic layer react->separate wash Wash with HCl, NaHCO3, Brine separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize product concentrate->purify end end purify->end Pure Product temp_effect Effect of Temperature on Synthesis Outcome cluster_outcomes Effect of Temperature on Synthesis Outcome cluster_results Effect of Temperature on Synthesis Outcome start Reaction Temperature low_temp Low Temp (0-5°C) start->low_temp room_temp Room Temp (~25°C) start->room_temp high_temp High Temp (>40°C) start->high_temp high_yield High Yield High Purity low_temp->high_yield med_yield Moderate Yield Reduced Purity room_temp->med_yield low_yield Low Yield Low Purity Colored Impurities high_temp->low_yield

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-N-methyl-N-phenylacetamide. For comparative purposes, the spectral data of the structurally similar N-methyl-N-phenylacetamide is also presented. This comparison highlights the influence of the α-chloro substituent on the chemical shifts of neighboring protons and carbons. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1][2] By analyzing the chemical shifts, spin-spin couplings, and signal intensities in ¹H and ¹³C NMR spectra, one can deduce the connectivity and chemical environment of atoms within a molecule. This guide focuses on the interpretation of the NMR spectra for this compound, a substituted acetamide.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogue, N-methyl-N-phenylacetamide. The data is presented to facilitate a direct comparison of their chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -CH₃ (N-methyl)3.26Singlet (s)N/A
-CH₂Cl (methylene)4.10Singlet (s)N/A
Aromatic Protons7.20 - 7.50Multiplet (m)N/A
N-methyl-N-phenylacetamide [3]-CH₃ (N-methyl)3.26Singlet (s)N/A
-CH₃ (acetyl)1.86Singlet (s)N/A
Aromatic Protons7.18 - 7.41Multiplet (m)7.4, 7.3

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₃ (N-methyl)37.5
-CH₂Cl (methylene)41.5
Aromatic C (quaternary)142.0
Aromatic CH127.0, 128.5, 129.8
C=O (carbonyl)167.0
N-methyl-N-phenylacetamide [3]-CH₃ (N-methyl)37.28
-CH₃ (acetyl)22.55
Aromatic C (quaternary)144.72
Aromatic CH127.20, 127.83, 129.85
C=O (carbonyl)170.70

Note: Specific assignments for the aromatic protons and carbons can vary and often require 2D NMR techniques for unambiguous determination. The data for this compound is predicted and compiled from typical chemical shift ranges.

Analysis and Interpretation

The comparison reveals the significant influence of the chlorine atom. In the ¹H NMR spectrum of this compound, the methylene protons (-CH₂Cl) are deshielded and appear at a higher chemical shift (around 4.10 ppm) compared to the acetyl methyl protons (-CH₃) of N-methyl-N-phenylacetamide (1.86 ppm). This is due to the strong electron-withdrawing inductive effect of the adjacent chlorine atom. The N-methyl protons in both compounds have very similar chemical shifts, indicating that the effect of the chlorine atom does not extend significantly to this group.

In the ¹³C NMR spectra, the same trend is observed. The methylene carbon (-CH₂Cl) in the chloro-substituted compound is shifted downfield to approximately 41.5 ppm compared to the acetyl methyl carbon in the unsubstituted analogue (22.55 ppm). The carbonyl carbon (C=O) in this compound appears slightly upfield (around 167.0 ppm) compared to that in N-methyl-N-phenylacetamide (170.70 ppm).

Visualizing the Structure and Analytical Workflow

To aid in the analysis, the following diagrams illustrate the molecular structure with atom assignments and the general workflow for NMR-based structure elucidation.

G Structure of this compound C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 C2_H H C2->C2_H C4 C4 C3->C4 C3_H H C3->C3_H C5 C5 C4->C5 C4_H H C4->C4_H C6 C6 C5->C6 C5_H H C5->C5_H C6->C1 C6_H C6_H C6->C6_H C7 C7 (CH3) N->C7 C8 C8 (C=O) N->C8 O O C8->O C9 C9 (CH2) C8->C9 Cl Cl C9->Cl C1_H H

Caption: Molecular structure of this compound with atom numbering.

G General Workflow for NMR Spectral Analysis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) SamplePrep->NMR_1D NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D If needed DataProcessing Data Processing (Fourier Transform, Phasing) NMR_1D->DataProcessing Spectral_Int Spectral Interpretation (Chemical Shifts, Couplings) NMR_2D->Spectral_Int DataProcessing->Spectral_Int Structure_Prop Propose Structure Spectral_Int->Structure_Prop Structure_Confirm Structure Confirmation Structure_Prop->Structure_Confirm

References

A Comparative Analysis of the Reactivity of 2-Chloro-N-methyl-N-phenylacetamide and Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Chloro-N-methyl-N-phenylacetamide and chloroacetyl chloride. Understanding the distinct reactivity profiles of these two chlorinated carbonyl compounds is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This comparison is supported by established principles of organic chemistry and available experimental data.

Introduction to the Contestants

This compound is a tertiary amide with a chlorine atom on the alpha-carbon. Its reactivity is primarily centered around the susceptibility of this α-chloro group to nucleophilic substitution.

Chloroacetyl chloride is a highly reactive acyl chloride. Its bifunctional nature, possessing both a reactive acyl chloride and a primary alkyl chloride, makes it a versatile building block in synthesis.

FeatureThis compoundChloroacetyl Chloride
Chemical Structure this compoundChloroacetyl Chloride
Molecular Formula C₉H₁₀ClNOC₂H₂Cl₂O
Molecular Weight 183.63 g/mol [1]112.94 g/mol

The Tale of Two Reactive Sites: A Head-to-Head Reactivity Comparison

The fundamental difference in reactivity between these two molecules lies in the nature of their electrophilic centers and the associated leaving groups.

Chloroacetyl chloride possesses two electrophilic carbons: the carbonyl carbon of the acyl chloride and the carbon bearing the chlorine atom. The acyl chloride is the more reactive site. The carbonyl carbon is highly electrophilic due to the inductive effect of both the carbonyl oxygen and the chlorine atom. The chloride ion is an excellent leaving group, making the acyl chloride highly susceptible to nucleophilic acyl substitution. Reactions with nucleophiles such as amines, alcohols, and water are typically rapid and often exothermic.[2]

This compound , on the other hand, has a less reactive carbonyl group. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Consequently, the primary site of reactivity is the α-carbon bearing the chlorine atom, which undergoes nucleophilic substitution. While the chlorine is a good leaving group, the overall reactivity at this site is generally lower than that of the acyl chloride in chloroacetyl chloride.

Key Reactivity Differences:
AspectChloroacetyl ChlorideThis compound
Primary Reactive Site Carbonyl carbon of the acyl chlorideAlpha-carbon bearing the chlorine atom
Relative Reactivity Very HighModerate
Governing Factors Highly electrophilic carbonyl, excellent chloride leaving groupResonance stabilization of the amide, good chloride leaving group
Typical Reactions Nucleophilic acyl substitution (e.g., amidation, esterification), Friedel-Crafts acylationNucleophilic substitution at the α-carbon (e.g., alkylation of nucleophiles)

Quantitative Reactivity Data

Kinetic studies on the reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide at 55.0 °C indicate a stepwise mechanism with a rate-limiting expulsion of the chloride leaving group from a tetrahedral intermediate.[3] For the reaction of N-methyl-α-chloroacetanilide with benzylamine, the reaction is faster than with the corresponding N-H acetanilide.[3]

For acyl chlorides, kinetic data on the solvolysis of benzoyl chloride provides a benchmark for their high reactivity. For instance, the rate constant for the solvolysis of benzoyl chloride in 97% HFIP/H₂O at 25°C is 3.7 x 10⁻⁴ s⁻¹.[4] While not a direct comparison, the general order of reactivity for carboxylic acid derivatives places acyl chlorides as significantly more reactive than amides.[5]

Experimental Protocols

Synthesis of this compound from Chloroacetyl Chloride

This protocol describes the synthesis of the target amide via nucleophilic acyl substitution on chloroacetyl chloride.

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Pyridine

  • Chloroform

  • 0.5 M HCl

  • 0.5 M NaOH

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve N-methylaniline (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) in chloroform (20 ml) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice-water bath.

  • Slowly add a chloroform solution of chloroacetyl chloride (2.26 g, 0.02 mol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 3.5 hours.

  • A solid product will precipitate. Collect the solid by suction filtration.

  • Purify the crude product by washing successively with water, 0.5 M HCl, 0.5 M NaOH, and finally with distilled water.

  • Recrystallize the purified product from ethanol to obtain colorless crystals of this compound.

Nucleophilic Substitution on 2-Chloro-N-phenylacetamide (A Representative Reaction)

This protocol illustrates a typical nucleophilic substitution reaction at the α-carbon of a chloroacetamide derivative.

Materials:

  • 2-Chloro-N-phenylacetamide

  • 2-Mercaptobenzimidazole

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-N-phenylacetamide and an equimolar amount of 2-mercaptobenzimidazole in ethanol.

  • Add a slight excess of triethylamine to the mixture to act as a base.

  • Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

Logical Reactivity Relationship

The following diagram illustrates the fundamental difference in the primary reactive sites of the two compounds.

G Comparative Reactivity Sites cluster_0 Chloroacetyl Chloride cluster_1 This compound CC Chloroacetyl Chloride NAS Nucleophilic Acyl Substitution CC->NAS Highly Reactive (Primary Pathway) NS Nucleophilic Substitution CC->NS Less Reactive CPA This compound NS_CPA Nucleophilic Substitution CPA->NS_CPA Primary Reactive Site NAS_CPA Nucleophilic Acyl Substitution CPA->NAS_CPA Generally Unreactive

Caption: Primary reaction pathways for the two compounds.

Conclusion

References

A Comparative Guide to N-Alkylation: Exploring Alternatives to 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the N-alkylation of secondary amines is a cornerstone of organic synthesis, pivotal in the construction of a vast array of functional molecules and pharmaceutical agents. While 2-Chloro-N-methyl-N-phenylacetamide and its bromo-analogue serve as reactive electrophiles for this purpose, the landscape of synthetic methodology offers a diverse toolkit of alternative reagents and protocols. This guide provides an objective comparison of the performance of several key alternatives, supported by experimental data, to inform the selection of the most appropriate method for a given synthetic challenge.

Performance Comparison of N-Alkylation Methods

The choice of an N-alkylation strategy is often a balance between reactivity, selectivity, cost, safety, and environmental impact. The following table summarizes quantitative data for several common alternatives to haloacetamides for the N-methylation of aniline and N-methylaniline, which serve as representative substrates.

Alkylating Agent/MethodSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundN-Methylaniline----Data not available in cited literature-
MethanolAniline(DPEPhos)RuCl₂PPh₃ / Cs₂CO₃Methanol1401298[1][2]
MethanolAnilineCyclometalated Ru Complex / NaOHMethanol602288
MethanolAnilineNi/ZnAlOx-600 / NaOHMethanol1602493[3]
Dimethyl Carbonate (DMC)AnilineNaY ZeoliteNone (Autoclave)1303.2594 (97.7% selectivity to mono-N-methylation)[4]
Dimethyl Carbonate (DMC)4,4'-MethylenedianilineNaY ZeoliteNone190697[5]
Formaldehyde / Formic Acid (Eschweiler-Clarke)Secondary Amine (General)NoneNone801898[6]
Formaldehyde / K₂CO₃N-MethylanilineNoneToluene1302074[7]
Carbon Dioxide / Ph₂SiH₂N-MethylanilineZn(OAc)₂ / phen---High[8]

Note: Direct comparison of yields should be approached with caution due to variations in substrates, catalysts, and reaction conditions.

Experimental Protocols

Detailed methodologies for key N-alkylation alternatives are provided below.

Protocol 1: Catalytic N-Methylation of Aniline using Methanol and a Ruthenium Catalyst

This procedure is adapted from the work of Li and coworkers, demonstrating a highly efficient ruthenium-catalyzed N-methylation.[1][2]

Materials:

  • Aniline (1.0 mmol)

  • (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol%)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Methanol (1 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (0.5 mol %), the aniline substrate (1.0 mmol), and cesium carbonate.

  • Add 1 mL of anhydrous methanol to the tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-methylaniline product.

Protocol 2: N-Methylation of Aniline with Dimethyl Carbonate over a Zeolite Catalyst

This method, reported by Selva and Tundo, showcases a green chemistry approach using a non-toxic methylating agent and a solid acid catalyst.[4]

Materials:

  • Aniline

  • Dimethyl Carbonate (DMC)

  • NaY Faujasite Zeolite (pre-heated at 500 °C overnight)

  • Stainless steel autoclave

Procedure:

  • In a stainless steel autoclave, place the aniline substrate and the NaY faujasite catalyst.

  • Add dimethyl carbonate in a 74:1 molar ratio relative to aniline.

  • Seal the autoclave and heat the mixture to 130 °C.

  • Maintain the reaction at this temperature for 3.25 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent any pressure.

  • Filter the reaction mixture to remove the zeolite catalyst.

  • The product, N-methylaniline, can be purified by distillation.

Protocol 3: Eschweiler-Clarke Reductive N-Methylation of a Secondary Amine

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines.[6][9]

Materials:

  • Secondary amine (e.g., N-methylaniline) (0.2 mmol)

  • Formic acid (1.8 eq)

  • 37% aqueous formaldehyde solution (1.1 eq)

  • Water

  • 1M HCl solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add the secondary amine (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the mixture at 80 °C for 18 hours.

  • Cool the reaction mixture to room temperature.

  • Add water and 1M HCl, then extract with dichloromethane.

  • Basify the aqueous phase to pH 11 with a suitable base and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the tertiary amine.

Visualizing Reaction Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical transformations, the following diagrams have been generated using Graphviz.

experimental_workflow_Ru_catalyzed_methylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aniline, Ru Catalyst, Cs₂CO₃ Solvent Anhydrous Methanol Reactants->Solvent add to Vessel Schlenk Tube Solvent->Vessel in Heating Heat to 140 °C Vessel->Heating Stirring Stir for 12 h Heating->Stirring Evaporation Solvent Removal (in vacuo) Stirring->Evaporation Purification Column Chromatography Evaporation->Purification Product N-Methylaniline Purification->Product

Caption: Workflow for Ru-Catalyzed N-Methylation of Aniline.

experimental_workflow_DMC_methylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aniline, NaY Zeolite Reagent Dimethyl Carbonate Reactants->Reagent add to Vessel Autoclave Reagent->Vessel in Heating Heat to 130 °C Vessel->Heating Time Hold for 3.25 h Heating->Time Filtration Filter to remove Zeolite Time->Filtration Purification Distillation Filtration->Purification Product N-Methylaniline Purification->Product

Caption: Workflow for N-Methylation with Dimethyl Carbonate.

eschweiler_clarke_mechanism SecondaryAmine R₂NH (Secondary Amine) IminiumIon [R₂N=CH₂]⁺ (Iminium Ion) SecondaryAmine->IminiumIon + CH₂O, - H₂O Formaldehyde CH₂O (Formaldehyde) TertiaryAmine R₂NCH₃ (Tertiary Amine) IminiumIon->TertiaryAmine + HCOOH FormicAcid HCOOH (Formic Acid) FormicAcid->TertiaryAmine CO2 CO₂

Caption: Simplified Mechanism of the Eschweiler-Clarke Reaction.

References

A Comparative Guide to the Biological Activities of 2-Chloro-N-methyl-N-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Substituted N-Phenylacetamides

The versatile scaffold of 2-chloro-N-methyl-N-phenylacetamide has given rise to a multitude of derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Anticancer Activity

Derivatives of N-phenylacetamide have demonstrated significant potential as anticancer agents, with in-vitro studies highlighting their cytotoxic effects against various cancer cell lines.

Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

A notable study investigated the anticancer potential of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against prostate (PC3) and breast (MCF-7) cancer cell lines. The results indicated that derivatives bearing a nitro moiety exhibited greater cytotoxic effects compared to those with a methoxy moiety.[1][2] However, the synthesized compounds in this series showed lower activity than the reference drug, imatinib.[1][2]

Table 1: In-Vitro Cytotoxicity Data (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2][3][4]

CompoundSubstitutionPC3 (Prostate Carcinoma)MCF-7 (Breast Carcinoma)
2bm-nitro52-
2cp-nitro80100
Imatinib (Reference)-4098
Pro-apoptotic Activity of Phenylacetamide Derivatives

Further research into other phenylacetamide derivatives has revealed their ability to induce apoptosis in cancer cells. One study demonstrated that the 3d derivative was highly effective against MDA-MB-468 and PC-12 cancer cells, with an IC50 value of 0.6±0.08 μM.[5] Compounds 3c and 3d also showed significant cytotoxic effects against MCF-7 cells.[5] This activity is linked to the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity.[5]

Antimicrobial Activity

The N-phenylacetamide scaffold has also been a foundation for the development of potent antimicrobial agents.

Antibacterial Activity of N-(substituted phenyl)-2-chloroacetamides

The antibacterial and antifungal properties of N-substituted-2-chloroacetamide derivatives are influenced by the nature and position of substituents on the phenyl ring.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of N-(substituted phenyl)-2-chloroacetamides [6]

CompoundE. coliS. aureusC. albicans
N-phenyl-2-chloroacetamide>4000250500
N-(4-chlorophenyl)-2-chloroacetamide2000125250
N-(4-fluorophenyl)-2-chloroacetamide2000125250
N-(4-methylphenyl)-2-chloroacetamide>4000250500
N-(4-methoxyphenyl)-2-chloroacetamide>40005001000
Antibacterial Activity of 2-Oxo-N-phenylacetamide Derivatives

A series of novel 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety exhibited excellent antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc).[7] Compound D14, in particular, showed significantly better performance than commercial controls.[7]

Table 3: Antibacterial Activity (EC50, mg/L) of 2-Oxo-N-phenylacetamide Derivative D14 [7]

CompoundXooXoc
D140.630.79
Bismerthiazol (Control)76.5983.35
Thiodiazole Copper (Control)91.72114.00

The mechanism of action for these compounds is believed to involve interaction with a CRP-like protein (Clp) in the pathogenic bacteria.[7]

Anti-inflammatory and Analgesic Activity

Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with some compounds showing significant effects. The proposed mechanism for their anti-inflammatory and analgesic effects involves the inhibition of cyclooxygenase (COX) enzymes.[6]

A study on novel 2-chloro-N,N-diphenylacetamide derivatives identified compound AKM-2 as a potent analgesic agent, with activity comparable to the standard drug diclofenac sodium.[8] This was supported by molecular docking studies targeting COX-1 and COX-2 enzymes.[8]

Experimental Protocols

Synthesis of this compound

A solution of chloroacetyl chloride (0.02 mol) in chloroform is added dropwise to a stirred solution of N-methylbenzenamine (0.02 mol) and pyridine (0.03 mol) in chloroform (20 ml) on an ice-water bath.[9] The mixture is then stirred at room temperature for 3.5 hours.[9] The resulting solid product is collected by suction filtration and purified by washing sequentially with water, 0.5 M HCl, 0.5 M NaOH, and distilled water.[9] Colorless block crystals can be obtained by slow evaporation from an ethanol solution.[9]

General Synthesis of N-(substituted phenyl)-2-chloroacetamides

The appropriately substituted aniline is dissolved in a suitable solvent, such as DMF, with a base like potassium carbonate.[6] To this mixture, 2-chloroacetyl chloride is added, and the reaction is stirred at room temperature.[6] The product is typically precipitated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.[6]

In-Vitro Cytotoxicity MTS Assay

Cancer cell lines such as PC3, MCF-7, and HL-60 are used.[2] The cytotoxicity of the compounds is evaluated using the MTS assay.[2][3]

In-Vitro Anti-inflammatory Activity (Albumin Denaturation Inhibition)

The reaction mixture contains the test sample at various concentrations and 1 mL of 1% albumin.[10] This mixture is incubated at 37°C for 15 minutes and then heated at 70°C for 15 minutes in a water bath.[10] After cooling, the turbidity is measured at 660 nm.[10] The percentage inhibition of albumin denaturation is calculated against a control.[10]

Antibacterial Susceptibility Testing (Agar Diffusion Method)

The antimicrobial screening of synthesized chloroacetamides is performed using the agar diffusion technique.[11] Bacteria are maintained on nutrient agar. The agar media is inoculated with different microorganism cultures. After 24 hours of incubation at 30°C, the diameter of the inhibition zone (in mm) is measured.[11] Gentamicin is used as a reference for antibacterial activity.[11]

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in the synthesis and evaluation of these derivatives, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2-Chloro-N-methyl- N-phenylacetamide derivative Synthesized Derivatives start->derivative Chemical Modification anticancer Anticancer Assays (e.g., MTS) derivative->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) derivative->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) derivative->antiinflammatory data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data antiinflammatory->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for the development and evaluation of N-phenylacetamide derivatives.

G drug Phenylacetamide Derivative bax_bcl2 Upregulation of Bax/Bcl-2 Ratio drug->bax_bcl2 fasl Upregulation of FasL Expression drug->fasl caspase3 Caspase-3 Activation bax_bcl2->caspase3 fasl->caspase3 apoptosis Apoptosis in Cancer Cells caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for certain phenylacetamide derivatives.

References

A Comparative Guide to Acylating Agents: Efficacy of 2-Chloro-N-methyl-N-phenylacetamide and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, acylating agents are indispensable tools for introducing an acyl group into a molecule, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] This guide provides a comparative overview of the efficacy of 2-Chloro-N-methyl-N-phenylacetamide against other commonly employed acylating agents. While direct, side-by-side quantitative comparisons in the literature are scarce, this document aims to provide a clear comparison based on general reactivity principles, typical applications, and available experimental protocols.

General Principles of Acylation

Acylation reactions, such as the Friedel-Crafts acylation, are cornerstone methods for forming carbon-carbon bonds.[1] The reactivity of an acylating agent is largely governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. More reactive agents typically feature a better leaving group, which facilitates the nucleophilic attack.

Comparison of Acylating Agents

A qualitative comparison between different classes of acylating agents is presented below, highlighting their general reactivity and primary applications.

Acylating Agent ClassGeneral StructureLeaving GroupRelative ReactivityTypical Applications
Acyl Chlorides R-COClCl⁻Very HighFriedel-Crafts acylation, esterification of hindered alcohols, amide synthesis.
Acyl Anhydrides (R-CO)₂OR-COO⁻HighAcetylation of amines and alcohols, synthesis of esters and amides.[2]
Chloroacetamides Cl-CH₂-CO-NR₂-ModerateN-alkylation of heterocycles, synthesis of biologically active compounds.[3][4]
Carboxylic Acids R-COOHH₂OLowEsterification (with acid catalyst), amide synthesis (with coupling agents).

This compound falls under the category of chloroacetamides. Its reactivity as an acylating agent is moderate compared to highly reactive acyl chlorides and anhydrides. The presence of the chlorine atom on the alpha-carbon makes it a good substrate for nucleophilic substitution, and it is often used to introduce a CH₂-CO-N(CH₃)Ph moiety.

Experimental Protocols

Detailed methodologies for the synthesis and application of these agents are crucial for reproducible research.

Synthesis of this compound

A representative protocol for the synthesis of this compound is as follows:

  • Materials: Chloroacetyl chloride, N-methylbenzenamine (N-methylaniline), pyridine, chloroform.[5]

  • Procedure:

    • A solution of N-methylbenzenamine (2.14 g, 0.02 mol) and pyridine (2.60 g, 0.03 mol) is prepared in chloroform (20 ml) in an ice-water bath.[5]

    • A chloroform solution containing chloroacetyl chloride (2.26 g, 0.02 mol) is added dropwise to the stirred solution.[5]

    • The reaction mixture is stirred at room temperature for 3.5 hours.[5]

    • The resulting solid product is separated by suction filtration.[5]

    • The crude product is purified by successive washing with water, 0.5 M HCl, 0.5 M NaOH, and distilled water.[5]

    • Colorless block crystals can be obtained by slow evaporation from an ethanol solution.[5]

General Protocol for Friedel-Crafts Acylation

The Friedel-Crafts acylation is a widely used reaction for acylating aromatic compounds.[1]

  • Materials: Anhydrous aluminum chloride (AlCl₃), acyl chloride (e.g., acetyl chloride), aromatic substrate (e.g., benzene), and a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Procedure:

    • The aromatic substrate is dissolved in the solvent in a flask equipped with a reflux condenser and a stirring mechanism.

    • Anhydrous aluminum chloride is added to the flask.

    • The acyl chloride is added slowly to the mixture.

    • The reaction is typically heated to promote the reaction.

    • After the reaction is complete, the mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, washed, dried, and the product is purified by distillation or recrystallization.

Reaction Workflow and Pathways

Visualizing the steps in a chemical synthesis is essential for understanding the process flow.

Acylation_Workflow cluster_synthesis Synthesis of Acylating Agent cluster_acylation Acylation Reaction start Starting Materials (e.g., Chloroacetyl chloride, N-methylaniline) reaction Reaction (e.g., Schotten-Baumann) start->reaction Pyridine purification Purification (e.g., Filtration, Washing) reaction->purification product This compound purification->product acyl_agent Acylating Agent product->acyl_agent Used in acylation_reaction Acylation (e.g., Friedel-Crafts) acyl_agent->acylation_reaction substrate Substrate (e.g., Aromatic Compound) substrate->acylation_reaction Lewis Acid workup Work-up (e.g., Quenching, Extraction) acylation_reaction->workup final_product Acylated Product workup->final_product

Caption: A generalized workflow for the synthesis of an acylating agent and its subsequent use in an acylation reaction.

References

Spectroscopic Identification of Byproducts in the Synthesis of 2-Chloro-N-methyl-N-phenylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 2-Chloro-N-methyl-N-phenylacetamide and its potential byproducts. By presenting key identifying features from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate the unambiguous identification of impurities and ensure the purity of the target compound, a crucial aspect of drug development and chemical research.

Synthesis and Potential Byproduct Formation

The synthesis of this compound typically involves the acylation of N-methylaniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. While this method is straightforward, several side reactions can lead to the formation of impurities that may be carried through to the final product if not properly identified and removed.

Common byproducts can arise from several pathways:

  • Over-acylation: The product amine can undergo a second acylation, leading to a diacylated byproduct.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the chloroacetyl group, both in the starting material and the product.

  • Impurities in Starting Materials: The presence of aniline in the N-methylaniline starting material can lead to the formation of the corresponding acetanilide byproducts.

This guide will focus on the spectroscopic differentiation of the desired product from these potential impurities.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its potential byproducts. This data is essential for the accurate identification of each compound in a reaction mixture.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons-CH₂--N-CH₃Other Signals
This compound~7.2-7.5 (m)~4.1 (s)~3.3 (s)-
N,N-bis(chloroacetyl)-N-methylaniline~7.3-7.6 (m)~4.2 (s)~3.4 (s)-
N-methyl-N-phenyl-2-hydroxyacetamide~7.2-7.5 (m)~4.0 (s)~3.2 (s)OH signal
2-Chloroacetanilide~7.1-7.6 (m)~4.2 (s)-NH signal

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl (C=O)Aromatic Carbons-CH₂--N-CH₃
This compound~167~127-143~42~38
N,N-bis(chloroacetyl)-N-methylaniline~168~128-142~43~39
N-methyl-N-phenyl-2-hydroxyacetamide~171~126-144~60~37
2-Chloroacetanilide~164~120-138~43-

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundC=O StretchC-N StretchC-Cl StretchOther Key Bands
This compound~1670~1350~750-
N,N-bis(chloroacetyl)-N-methylaniline~1685~1360~755-
N-methyl-N-phenyl-2-hydroxyacetamide~1660~1355-~3400 (O-H)
2-Chloroacetanilide~1670~1370~750~3300 (N-H)

Table 4: Mass Spectrometry Data (m/z of Molecular Ion [M]⁺)

CompoundMolecular Formula[M]⁺ (for ³⁵Cl)[M+2]⁺ (for ³⁷Cl)
This compoundC₉H₁₀ClNO183185
N,N-bis(chloroacetyl)-N-methylanilineC₁₁H₁₁Cl₂NO₂259261, 263
N-methyl-N-phenyl-2-hydroxyacetamideC₉H₁₁NO₂165-
2-ChloroacetanilideC₈H₈ClNO169171

Experimental Protocols

Synthesis of this compound

Materials:

  • N-methylaniline

  • Chloroacetyl chloride

  • Pyridine

  • Chloroform

  • Ethanol

  • 0.5 M HCl

  • 0.5 M NaOH

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve N-methylaniline (1.0 eq) and pyridine (1.5 eq) in chloroform.

  • Cool the mixture in an ice-water bath.

  • Add a solution of chloroacetyl chloride (1.0 eq) in chloroform dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitate.

  • Wash the filtrate sequentially with 0.5 M HCl, 0.5 M NaOH, and distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare samples by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

Mass Spectrometry:

  • Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI) to determine the molecular weight and fragmentation pattern.

Visualizing Reaction and Analytical Workflows

Synthesis of this compound

Synthesis NMA N-Methylaniline Reaction Acylation NMA->Reaction CAC Chloroacetyl Chloride CAC->Reaction Base Pyridine Base->Reaction Solvent Chloroform Solvent->Reaction Product This compound Byproduct_HCl HCl Reaction->Product Reaction->Byproduct_HCl

Caption: Synthetic pathway for this compound.

Potential Byproduct Formation: Di-acylation

Byproduct_Formation Product 2-Chloro-N-methyl- N-phenylacetamide Reaction Further Acylation Product->Reaction CAC Chloroacetyl Chloride CAC->Reaction Base Pyridine Base->Reaction Diacylated_Byproduct N,N-bis(chloroacetyl)- N-methylaniline Reaction->Diacylated_Byproduct

Caption: Formation of a di-acylated byproduct.

Analytical Workflow for Product and Byproduct Identification

Analytical_Workflow Crude_Product Crude Reaction Mixture Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Isolated Product Purification->Pure_Product Byproducts Byproducts in Mother Liquor Purification->Byproducts Analysis Spectroscopic Analysis Pure_Product->Analysis Byproducts->Analysis NMR 1H & 13C NMR Analysis->NMR IR FTIR Analysis->IR MS Mass Spectrometry Analysis->MS

Caption: Workflow for purification and spectroscopic identification.

Alternative Synthesis Methods and Their Byproducts

An alternative approach to the synthesis of this compound involves the use of chloroacetic anhydride instead of chloroacetyl chloride. This method avoids the generation of HCl, potentially leading to a cleaner reaction profile. However, the primary byproduct in this case would be chloroacetic acid, which would need to be removed during workup. The potential for di-acylation still exists.

Another alternative involves a two-step process where N-methylaniline is first deprotonated with a strong base like sodium hydride, followed by reaction with chloroacetyl chloride. This can improve the yield of the desired product and minimize di-acylation, but requires stricter anhydrous conditions. Potential byproducts could arise from reactions with residual moisture.

The spectroscopic signatures of the main product would remain the same regardless of the synthetic route. However, the byproduct profile may differ, necessitating careful analysis of the crude reaction mixture to adapt the purification strategy accordingly.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry are indispensable tools for the characterization and purity assessment of this compound. By comparing the experimental data of a synthesized batch with the reference data provided in this guide, researchers can confidently identify the main product and distinguish it from potential byproducts. This rigorous analysis is a critical component of quality control in both academic research and the pharmaceutical industry, ensuring the integrity of subsequent studies and the safety of final products.

A Comparative Guide to the Purity Validation of 2-Chloro-N-methyl-N-phenylacetamide by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of elemental analysis against other common analytical techniques for validating the purity of 2-Chloro-N-methyl-N-phenylacetamide, supported by detailed experimental protocols.

Quantitative Purity Analysis: A Comparative Overview

The purity of this compound (Molecular Formula: C₉H₁₀ClNO) can be assessed using various analytical methods. While elemental analysis provides a fundamental measure of elemental composition, other techniques like chromatography and titration offer complementary information on different types of impurities. The table below summarizes the theoretical and hypothetical experimental data for a purity assessment.

Analytical MethodParameter MeasuredTheoretical Value (%)Hypothetical Experimental Result (%)Calculated Purity (%)
Elemental Analysis % Carbon58.8758.7599.80
% Hydrogen5.495.4599.27
% Nitrogen7.637.6099.61
% Chlorine19.3119.2599.69
High-Performance Liquid Chromatography (HPLC) Peak Area PurityNot Applicable99.8599.85
Gas Chromatography (GC) Peak Area PurityNot Applicable99.9099.90
Titrimetric Analysis Assay (Argentometric)10099.7599.75

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Elemental Analysis Protocol

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample.

  • Sample Preparation: A 2-5 mg sample of this compound is accurately weighed into a tin or silver capsule. The sample must be thoroughly dried to remove any residual solvent.

  • Combustion: The sample is combusted in a high-temperature furnace (typically 900-1100°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Chlorine is converted to hydrogen chloride (HCl).

  • Gas Separation and Detection: The resulting gases are passed through a series of separation columns and detectors.

    • C, H, N Analysis: The CO₂, H₂O, and N₂ are separated using a gas chromatography column and quantified using a thermal conductivity detector.

    • Cl Analysis: The generated HCl is typically trapped in a solution and quantified by argentometric titration.

  • Purity Calculation: The experimental weight percentages of C, H, N, and Cl are compared against the theoretical values calculated from the molecular formula C₉H₁₀ClNO.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of a synthesized chemical compound, highlighting the distinct yet complementary roles of elemental analysis and other methods.

cluster_synthesis Compound Synthesis & Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation start Synthesized this compound elemental Elemental Analysis start->elemental hplc HPLC start->hplc gc GC start->gc titration Titration start->titration comparison Compare Experimental vs. Theoretical Values elemental->comparison hplc->comparison gc->comparison titration->comparison assessment Final Purity Assessment comparison->assessment

Caption: Purity validation workflow for a synthesized compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is used to separate, identify, and quantify each component in a mixture.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Purity Calculation: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol

GC is particularly useful for separating and analyzing volatile compounds.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: An initial temperature of 100°C, ramped up to 250°C at 10°C/min.

  • Purity Calculation: Similar to HPLC, the purity is calculated from the peak area percentage.

Titrimetric Analysis Protocol

Argentometric titration can be used to determine the chloride content.

  • Sample Preparation: A known weight of the sample is dissolved in a suitable solvent (e.g., ethanol).

  • Titration: The solution is titrated with a standardized solution of silver nitrate (AgNO₃) using a potentiometric endpoint or a visual indicator.

  • Purity Calculation: The purity is calculated based on the amount of titrant consumed to react with the chloride in the sample.

By employing a combination of these analytical techniques, a comprehensive and robust assessment of the purity of this compound can be achieved, ensuring its suitability for further research and development.

A Comparative Analysis of the Reactivity of 2-Chloro-N-methyl-N-phenylacetamide and 2-Bromo-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reactivity of 2-Chloro-N-methyl-N-phenylacetamide and 2-Bromo-N-methyl-N-phenylacetamide, two common reagents in synthetic organic chemistry. The primary focus of this analysis is their performance in nucleophilic substitution reactions, a fundamental transformation in the synthesis of a wide array of organic compounds, including pharmaceuticals and other biologically active molecules.

Theoretical Background: Factors Influencing Reactivity

The reactivity of 2-halo-N-methyl-N-phenylacetamides in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which functions as the leaving group. In a typical bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion in a single, concerted step.[1]

The efficiency of this process is heavily dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own.[2][3] For the halogens, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[2][3][4] This trend is attributed to two main factors:

  • Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge.[2][3] Iodide and bromide ions are weaker bases than chloride ions.

  • Polarizability and Bond Strength: The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond. This facilitates the breaking of the C-X bond during the nucleophilic attack.[4][5]

Consequently, 2-Bromo-N-methyl-N-phenylacetamide is expected to be more reactive than this compound in SN2 reactions.

Data Presentation: A Comparative Overview

The following table summarizes the key properties of the two compounds.

PropertyThis compound2-Bromo-N-methyl-N-phenylacetamide
CAS Number 2620-05-529182-97-6
Molecular Formula C₉H₁₀ClNOC₉H₁₀BrNO
Molecular Weight 183.64 g/mol 228.09 g/mol
Melting Point 66-68 °CNot readily available
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Relative Reactivity (SN2) LowerHigher

Experimental Protocols

The following is a generalized protocol for a comparative study of the reactivity of this compound and 2-Bromo-N-methyl-N-phenylacetamide with a generic nucleophile (Nu⁻).

Objective: To compare the rate of nucleophilic substitution of this compound and 2-Bromo-N-methyl-N-phenylacetamide.

Materials:

  • This compound

  • 2-Bromo-N-methyl-N-phenylacetamide

  • Nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine)

  • Apolar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Internal standard for analytical monitoring (e.g., undecane)

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus

  • Thermostatically controlled heating system

  • Analytical instrument for reaction monitoring (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of this compound and 2-Bromo-N-methyl-N-phenylacetamide in the chosen aprotic solvent.

  • Internal Standard: Add a known amount of the internal standard to each reaction mixture.

  • Initiation: To each reaction vessel, add an equimolar amount of the nucleophile solution at a defined temperature (e.g., room temperature or a moderately elevated temperature). Start timing the reaction immediately.

  • Monitoring: At regular intervals, withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot (e.g., by dilution with a suitable solvent).

  • Analysis: Analyze the quenched aliquots using the chosen analytical technique to determine the concentration of the starting material and the product.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions. The reaction that shows a faster depletion of the starting material is the more reactive one. The initial rates can be calculated from the slope of these plots.

Expected Outcome: The reaction with 2-Bromo-N-methyl-N-phenylacetamide will proceed at a faster rate than the reaction with this compound, demonstrating its higher reactivity.

Visualizing Reaction Mechanisms and Workflows

Caption: General SN2 mechanism for haloacetamides.

experimental_workflow cluster_chloro This compound cluster_bromo 2-Bromo-N-methyl-N-phenylacetamide start_chloro Dissolve Chloro-Compound add_nu_chloro Add Nucleophile start_chloro->add_nu_chloro monitor_chloro Monitor Reaction add_nu_chloro->monitor_chloro analyze_chloro Analyze Data monitor_chloro->analyze_chloro compare Compare Reactivity analyze_chloro->compare start_bromo Dissolve Bromo-Compound add_nu_bromo Add Nucleophile start_bromo->add_nu_bromo monitor_bromo Monitor Reaction add_nu_bromo->monitor_bromo analyze_bromo Analyze Data monitor_bromo->analyze_bromo analyze_bromo->compare

Caption: Experimental workflow for reactivity comparison.

Conclusion

References

A Comparative Guide to the Cytotoxicity of 2-Chloro-N-methyl-N-phenylacetamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic effects of chloroacetamide and phenylacetamide derivatives, with a focus on their performance in various in vitro studies. It is intended for researchers, scientists, and professionals in drug development seeking to understand the cytotoxic potential and mechanisms of this class of compounds. The information is compiled from recent experimental data, outlining cytotoxic efficacy, mechanisms of action, and the protocols used for their assessment.

Comparative Cytotoxicity Data

The cytotoxic effects of various acetamide derivatives have been evaluated across multiple cell lines. The data reveals that the activity is dose-dependent and varies significantly with the chemical structure of the compound. While direct cytotoxic data for 2-Chloro-N-methyl-N-phenylacetamide is not extensively detailed in the provided literature, the analysis of related chloroacetamide and phenylacetamide derivatives offers significant insights into the potential of this chemical family.

Table 1: Cytotoxicity of Chloroacetamide Herbicides and Metabolites

CompoundCell LineAssayKey FindingsConcentration RangeReference
Acetochlor (AC)HepG2MTTSignificant, dose-dependent decrease in cell viability.10-100 µM[1]
CMEPA¹HepG2MTTDose-dependent inhibition of cell viability.10-100 µM
MEA²HepG2MTTDose-dependent inhibition of cell viability.10-100 µM
Acetochlor (AC)HepG2LDH LeakageDose-dependent increase in LDH leakage, indicating cell membrane damage.10-100 µM
CMEPA¹HepG2LDH LeakageDose-dependent increase in LDH leakage.10-100 µM
MEA²HepG2LDH LeakageDose-dependent increase in LDH leakage.10-100 µM[2]
Acetochlor (AC)HepG2Flow CytometryPromoted apoptosis in a dose-dependent manner.10-100 µM[2][3]

¹ CMEPA: 2-ethyl-6-methyl-2-chloroacetanilide ² MEA: 6-ethyl-o-toluidine

Table 2: Comparative IC₅₀ Values of Phenylacetamide Derivatives on Cancer Cell Lines

Compound IDCell LineIC₅₀ (µM)Reference
Derivative 3d¹MDA-MB-4680.6 ± 0.08[4]
Derivative 3d¹PC-120.6 ± 0.08[4]
Derivative 3c²MCF-70.7 ± 0.08[4]
Derivative 3d¹MCF-70.7 ± 0.4[4]
Derivative 3j³MDA-MB-4680.76 ± 0.09[4]
Doxorubicin (Control)MDA-MB-4680.38 ± 0.07[4]
Phenoxyacetamide IHepG21.43[5]
Phenoxyacetamide IIHepG26.52[5]
Phenoxyacetamide ITHLE-2 (Normal)36.27[5]

¹ N-Butyl-2-(3-chlorophenyl)acetamide ² N-Butyl-2-(4-bromophenyl)acetamide ³ N-Butyl-2-(4-nitrophenyl)acetamide

Mechanism of Action: Oxidative Stress and MAPK Pathway Activation

Studies on the chloroacetamide herbicide Acetochlor (AC) and its metabolites indicate a mechanism of cytotoxicity driven by oxidative stress.[1][3] Exposure to these compounds leads to an increase in reactive oxygen species (ROS) and a corresponding decrease in the levels of cellular antioxidants like superoxide dismutase (SOD) and glutathione (GSH) in HepG2 cells.[1][3] This oxidative imbalance promotes DNA breakage, increases cell membrane permeability, and ultimately induces apoptosis.[2]

The pro-apoptotic effect is mediated through the activation of the MAPK/ERK signaling pathway, specifically through the phosphorylation of JNK and p38 proteins.[3] The cytotoxicity and pro-apoptotic effects of these chloroacetamides could be alleviated by co-treatment with the antioxidant N-acetylcysteine (NAC), further supporting the central role of ROS in their mechanism of action.[2]

Similarly, other phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and FasL, alongside caspase 3 activity.[4]

G cluster_0 Cellular Exposure cluster_1 Cellular Response cluster_2 Cytotoxic Outcome Chloroacetamides Chloroacetamide Derivatives ROS ↑ Reactive Oxygen Species (ROS) Chloroacetamides->ROS Antioxidants ↓ SOD, GSH ROS->Antioxidants MAPK Phosphorylation of JNK and p38 ROS->MAPK DNA_Damage DNA Breakage ROS->DNA_Damage Apoptosis Apoptosis MAPK->Apoptosis DNA_Damage->Apoptosis Viability ↓ Cell Viability Apoptosis->Viability

Caption: ROS-mediated cytotoxicity pathway for chloroacetamide derivatives.

Experimental Protocols

The assessment of cytotoxicity for acetamide derivatives typically involves a series of standardized in vitro assays to measure cell viability, membrane integrity, and apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: HepG2, MCF-7, MDA-MB-468, or PC12 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the phenylacetamide or chloroacetamide derivatives (e.g., 10-100 µM) and incubated for a specific period, typically 72 hours.[1][4] A solvent control (e.g., DMSO) is run in parallel.[4]

  • MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow viable cells to reduce the yellow MTT into purple formazan crystals.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength. Cell viability is expressed as a percentage relative to the control group.

Cell Membrane Integrity Assessment (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the MTT assay.[1]

  • Sample Collection: Following incubation, the cell culture supernatant is collected.

  • LDH Measurement: The amount of LDH in the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The reaction involves the conversion of a tetrazolium salt into a colored formazan product.

  • Data Analysis: The absorbance is read, and the amount of LDH released is correlated with the level of cytotoxicity.

Apoptosis Assessment (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation and Treatment: Cells are treated with the compounds for the desired duration (e.g., 72 hours).[2]

  • Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. They are then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Data Interpretation: The analysis provides quantitative data on the percentage of cells in different stages of apoptosis.[2]

G cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Cell Culture (e.g., HepG2, MCF-7) treatment Treatment with Acetamide Derivatives (Varying Concentrations) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation MTT MTT Assay (Viability) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH Flow Flow Cytometry (Apoptosis) incubation->Flow IC50 Calculate IC₅₀ Values MTT->IC50 Stats Statistical Analysis LDH->Stats Flow->Stats IC50->Stats

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-N-methyl-N-phenylacetamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is paramount for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides essential safety and logistical information for the operational disposal of 2-Chloro-N-methyl-N-phenylacetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, drawing from data on structurally similar chloroacetamide compounds.

Immediate Safety and Handling Considerations

Before beginning any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). Due to the presence of the chloroacetamide functional group, this compound should be treated as potentially hazardous.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard Data Summary for Structurally Related Compounds

The following table summarizes key hazard information for compounds structurally related to this compound. This data should be used as a conservative guide for handling and disposal.

Parameter2-Chloro-N-phenylacetamide2-Chloro-N-methylacetamide2-Chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Signal Word Warning[1]Danger[2]Warning[3]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.P501: Dispose of contents/container to an approved waste disposal plant.[4]Not explicitly stated, but disposal through a licensed hazardous waste company is standard practice.

**Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is critical for the safe disposal of this compound.

Waste Identification and Segregation
  • Treat all waste containing this compound as hazardous waste. This includes:

    • Unused or excess chemical.

    • Reaction byproducts.

    • Contaminated labware (e.g., weighing paper, pipette tips, glassware).

    • Contaminated PPE (gloves, etc.).

    • Spill cleanup materials.

  • Segregate this waste stream from non-hazardous and other chemical waste to prevent incompatible reactions.[5]

Container Management
  • Use a dedicated, properly labeled, and sealable waste container for all this compound waste.[5]

  • The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound Waste".[5]

  • Empty containers should be handled as if they still contain the product. Do not rinse empty containers into drains. Seal the empty, unrinsed container and dispose of it as hazardous waste.[6]

Spill Management
  • In the event of a spill, avoid generating dust.[5]

  • Wear appropriate PPE and evacuate unnecessary personnel from the area.

  • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]

Storage of Waste
  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[5]

  • The storage area should be away from incompatible materials.

Final Disposal
  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]

  • Provide the disposal company with a complete and accurate description of the waste.

  • It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6]

Disposal Workflow

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Place in Labeled, Compatible, Sealed Hazardous Waste Container segregate->containerize spill Spill Occurs containerize->spill No store Store in Designated Satellite Accumulation Area containerize->store cleanup Follow Spill Cleanup Protocol; Contain Cleanup Debris as Hazardous Waste spill->cleanup Yes spill->store No cleanup->containerize contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides procedural guidance based on the chemical properties of the chloroacetamide functional group and general laboratory safety principles. It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier for definitive disposal instructions and to comply with all institutional, local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling 2-Chloro-N-methyl-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-N-methyl-N-phenylacetamide (CAS No. 2620-05-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Hazards and GHS Classification:

This compound is classified as a hazardous substance.[1][2] According to the Globally Harmonized System (GHS), its primary hazards include:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum required PPE for handling this compound is outlined below.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldEssential to protect against splashes. For handling larger quantities or when there is a significant risk of splashing, a full face shield is recommended.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves are necessary to prevent skin contact.[3][4][5] Gloves should be inspected before use and changed regularly, or immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from potential spills.[3][5]
Respiratory Protection Dust Mask (e.g., N95) or RespiratorRecommended when handling the solid, powdered form to prevent inhalation of airborne particles.[3][4][5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[3]

Operational and Handling Plan

Proper handling procedures are critical for maintaining chemical integrity and ensuring a safe laboratory environment.

Storage and Stability:

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep the container tightly closed when not in use.[3]

  • Incompatible Materials: Avoid strong reducing agents, strong acids, and strong bases.[3]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Don all required PPE as specified in the table above.

  • Handling the Solid Compound:

    • Minimize dust generation and accumulation when working with the powdered form.[3]

    • Carefully weigh and transfer the chemical, avoiding inhalation of dust.

  • Preparing Solutions:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Handle solutions over a spill tray to contain any potential leaks.

  • Post-Handling:

    • Wash hands thoroughly after handling, even if gloves were worn.[1][3]

    • Decontaminate the work area, including benchtops and equipment, after use.

    • Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Chemical: Dispose of the chemical in its original container through an approved waste disposal plant.[1][6] Do not mix with other waste.

  • Contaminated Materials:

    • Solid Waste: Used gloves, weigh boats, and other contaminated disposable materials should be collected in a designated hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not empty into drains.

  • Empty Containers: Handle uncleaned containers as you would the product itself.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in fume hood) cluster_cleanup 3. Post-Procedure & Cleanup cluster_disposal 4. Waste Disposal A Verify fume hood function B Assemble all necessary materials A->B C Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Dust Mask (if solid) B->C D Weigh solid chemical carefully C->D Proceed to handling E Prepare solution if necessary D->E F Perform experimental procedure E->F G Decontaminate work surfaces F->G Complete experiment H Segregate waste G->H I Doff PPE correctly H->I J Dispose of solid waste in designated container I->J Proceed to disposal K Dispose of liquid waste in designated container J->K L Wash hands thoroughly K->L

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-methyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.